Product packaging for Z-D-Ser(TBu)-OH(Cat. No.:CAS No. 65806-90-8)

Z-D-Ser(TBu)-OH

Numéro de catalogue: B554292
Numéro CAS: 65806-90-8
Poids moléculaire: 295.33 g/mol
Clé InChI: TXDGEONUWGOCJG-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Z-D-Ser(TBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B554292 Z-D-Ser(TBu)-OH CAS No. 65806-90-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGEONUWGOCJG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Imperative of Protected Amino Acids in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of modern biochemistry, enabling the production of therapeutics, research tools, and novel biomaterials. The precise, stepwise assembly of amino acids into a defined sequence is a complex undertaking, fraught with potential side reactions. The use of protecting groups for the reactive functional groups of amino acids is not merely a matter of convenience but a fundamental necessity for achieving high purity and yield in peptide synthesis. This technical guide provides a comprehensive overview of the purpose and application of protected amino acids, with a focus on the prevailing strategies, quantitative performance data, detailed experimental protocols, and the underlying chemical principles.

The Core Rationale for Protecting Amino Acids

Amino acids are bifunctional molecules, possessing at least one amino group (-NH2) and one carboxyl group (-COOH). Many also have reactive side chains. During peptide bond formation, the carboxyl group of one amino acid is activated to react with the amino group of another. Without protection, this process would be chaotic, leading to a number of undesirable outcomes:

  • Uncontrolled Polymerization: An activated amino acid could react with other unprotected amino acids, leading to the formation of random polymers instead of the desired peptide sequence.

  • Self-Coupling: The activated carboxyl group of an amino acid could react with the amino group of another molecule of the same amino acid.

  • Side-Chain Reactions: The reactive functional groups in the side chains of many amino acids (e.g., the ε-amino group of lysine, the thiol group of cysteine) could interfere with the peptide bond formation or lead to unwanted modifications of the peptide chain.[][2]

  • Racemization: The stereochemical integrity of the chiral α-carbon of the amino acids can be compromised during activation, leading to the formation of diastereomeric peptides with potentially altered biological activity.[3]

Protecting groups are temporary modifications of these reactive moieties that prevent them from participating in unintended reactions during the synthesis.[4] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable under the conditions of peptide bond formation.

  • Readily removed in high yield under mild conditions that do not affect the newly formed peptide bonds or other protecting groups.[2]

  • Minimally contributing to racemization.

The Principle of Orthogonality in Peptide Synthesis

Modern peptide synthesis relies heavily on the concept of orthogonality .[5] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[5][6] This principle is crucial for the stepwise elongation of the peptide chain and for the synthesis of complex peptides with modifications such as cyclization or branching.[5]

A typical peptide synthesis strategy employs three classes of orthogonal protecting groups:

  • Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[5]

  • Permanent side-chain protecting groups: These protect the reactive side chains of the amino acids and are removed only at the end of the synthesis.[7]

  • Linker to the solid support (in SPPS): This can be considered a protecting group for the C-terminal carboxyl group and is cleaved in the final step to release the peptide.

The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.

Core Strategies: A Comparative Analysis of Fmoc/tBu and Boc/Bzl

The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical decision in planning a peptide synthesis, with each having distinct advantages and disadvantages.

The Fmoc/tBu Strategy

This is currently the most popular strategy for SPPS.[7] It is based on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of the side chains.[8]

  • Nα-Deprotection: The Fmoc group is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.[7]

The full orthogonality of the Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by completely different chemical mechanisms (base vs. acid), is a major advantage.[]

The Boc/Bzl Strategy

This was the original strategy developed by R. Bruce Merrifield for SPPS. It uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.[9]

  • Nα-Deprotection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[8]

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

The Boc/Bzl strategy is considered quasi-orthogonal because both types of protecting groups are removed by acid, but their lability to different acid strengths allows for selective removal.[]

Data Presentation: Comparison of Fmoc/tBu and Boc/Bzl Strategies

The selection of a synthesis strategy can significantly impact the yield and purity of the final peptide. While direct quantitative comparisons are often sequence-dependent, the following table summarizes the general characteristics and performance of the two major strategies.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Condition Mild Base (e.g., 20% piperidine in DMF)[8]Moderate Acid (e.g., 50% TFA in DCM)[8]
Side-Chain Protecting Groups Acid-labile (e.g., tBu, Trt)Strong Acid-labile (e.g., Bzl, Tos)
Final Cleavage Condition Strong Acid (e.g., TFA)[7]Very Strong Acid (e.g., HF, TFMSA)[9]
Orthogonality Fully Orthogonal[]Quasi-orthogonal[]
Advantages Milder conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides), safer final cleavage.[7]Can be more effective for synthesizing long or hydrophobic peptides prone to aggregation.
Disadvantages Potential for diketopiperazine formation at the dipeptide stage, aggregation can be an issue.Harsher deprotection conditions, use of hazardous HF for final cleavage requires special equipment.[7]
Typical Coupling Yield >99%[]Generally high, but can be sequence-dependent.
Common Side Reactions Aspartimide formation, diketopiperazine formation.Premature removal of side-chain protecting groups with repeated acid treatments.[7]

The following table presents specific yield and purity data for two different peptides synthesized using various Fmoc/tBu-based protocols, illustrating the impact of the synthesis method on the outcome.

PeptideSynthesis ProtocolCrude Yield (%)Purity (%)Specific Yield (%)
NBC112 Tea Bag10908
Microwave459543
Manual659864
NBC759 Tea Bag409036
Microwave509246
Manual809878

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in peptide synthesis.

orthogonal_protection cluster_peptide Protected Peptide on Resin cluster_deprotection Selective Deprotection cluster_products Resulting Products Peptide Fmoc-AA(PG)-...-AA(PG)-Resin Fmoc_removal Fmoc Removal (Base) Peptide->Fmoc_removal Cycle n PG_removal Side-Chain PG & Resin Cleavage (Strong Acid) Peptide->PG_removal Final Step Deprotected_Peptide H2N-AA(PG)-...-AA(PG)-Resin Fmoc_removal->Deprotected_Peptide Final_Peptide Final Deprotected Peptide PG_removal->Final_Peptide Deprotected_Peptide->Peptide Couple next Fmoc-AA(PG)

Caption: Principle of orthogonal protection in Fmoc-based SPPS.

spss_workflow start Start with Resin swell 1. Swell Resin in Solvent (e.g., DMF) start->swell deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple next Fmoc-Amino Acid (Coupling Reagents: HBTU/DIEA) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Yes final_wash Final Wash (DCM) repeat->final_wash No cleave Cleavage and Side-Chain Deprotection (TFA Cocktail) final_wash->cleave precipitate Precipitate and Purify Peptide cleave->precipitate end Final Peptide precipitate->end

Caption: General experimental workflow for Fmoc-based SPPS.

Caption: Reaction mechanisms for Fmoc and Boc deprotection.

Experimental Protocols

The following are generalized protocols for key experiments in Fmoc- and Boc-based peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and available instrumentation.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Fmoc group to the α-amino group of an amino acid.

Materials:

  • Amino acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Dioxane

  • 10% Sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in 10% sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed overnight at room temperature.

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield is over 90%.

Protocol for Boc Protection of an Amino Acid

This protocol outlines a general method for the Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dioxane

  • Water

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • At room temperature, add Boc2O (1.1 equivalents) with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Dilute the mixture with water.

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution to pH 3-4 and extract the Boc-amino acid three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid, which can be further purified by recrystallization.

Protocol for a Single Cycle of Fmoc-based SPPS

This protocol describes the deprotection and coupling steps for the addition of one amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-dimethylformamide)

  • Fmoc-amino acid (4 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.8 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (8 equivalents)

  • DCM (Dichloromethane)

Procedure: Fmoc Deprotection:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution.

  • Shake for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIEA to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times). The resin is now ready for the next cycle.

Protocol for Final Cleavage and Deprotection in Fmoc SPPS

This protocol details the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether two more times and dry under vacuum.

Conclusion

The use of protected amino acids is an indispensable strategy in modern peptide synthesis. By temporarily masking reactive functional groups, researchers can direct the formation of peptide bonds with high specificity, leading to the synthesis of complex peptides with high purity and yield. The choice between the two major orthogonal strategies, Fmoc/tBu and Boc/Bzl, depends on the specific characteristics of the target peptide, including its sequence, length, and the presence of sensitive modifications. A thorough understanding of the principles of protecting group chemistry, combined with optimized experimental protocols, is essential for the successful synthesis of peptides for research, diagnostics, and therapeutic applications.

References

An In-depth Technical Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-fidelity synthesis of complex biomolecules that are crucial for biochemical research and drug development. At the heart of this powerful technology lies the orthogonal protection strategy, a sophisticated chemical logic that allows for the precise and controlled assembly of amino acids into a defined sequence. This guide provides a comprehensive exploration of the core principles of orthogonality, details the most prevalent protection schemes, presents available quantitative data on their performance, and outlines detailed experimental protocols for key manipulations.

The principle of orthogonality in chemical synthesis refers to the selective removal of one type of protecting group in the presence of others without affecting the integrity of the latter.[1] This is achieved by employing sets of protecting groups that are labile under distinct chemical conditions.[1] In the context of SPPS, this strategy is paramount as it enables the stepwise elongation of the peptide chain and the specific modification of amino acid side chains, which is essential for the synthesis of complex structures like cyclic or branched peptides.[1]

A typical SPPS strategy involves three classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis, concurrently with cleavage from the solid support.

  • Semi-permanent side-chain protecting groups: These are employed for on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.[1]

This guide will delve into the two major orthogonal systems used in SPPS, the Fmoc/tBu and Boc/Bzl strategies, and explore the "third dimension" of orthogonal protecting groups that facilitate the synthesis of advanced peptide architectures.

Core Principles of Orthogonal Protection Strategies

The success of SPPS hinges on the careful selection of a compatible set of protecting groups. The two predominant strategies, Fmoc/tBu and Boc/Bzl, are defined by the type of temporary Nα-amino protecting group used.

The Fmoc/tBu Strategy

The modern and widely adopted Fmoc/tBu strategy is a true orthogonal system.[2][3] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2]

  • Nα-Deprotection: The Fmoc group is removed with a mild base, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2]

  • Final Cleavage: The peptide is cleaved from the resin, and the tBu-based side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[2]

The key advantage of the Fmoc/tBu strategy is its orthogonality, which allows for the selective deprotection of side chains for on-resin modifications.[3] The mild conditions used for Fmoc removal also make it suitable for the synthesis of peptides containing sensitive amino acids.[2]

The Boc/Bzl Strategy

The classic Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for semi-permanent side-chain protection.[2] This system is considered "pseudo-orthogonal" because both types of protecting groups are removed by acid, but at different concentrations.[4]

  • Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[2]

  • Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the Bzl-based side-chain protecting groups.[2]

While robust and often providing higher yields in some cases, the harsh acidic conditions of the final cleavage step in the Boc/Bzl strategy can be detrimental to sensitive peptides.[2]

The Third Dimension: Orthogonal Protecting Groups for Complex Peptides

For the synthesis of more complex peptides, such as those with cyclic or branched structures, a third layer of orthogonal protection is necessary.[1] These protecting groups must be stable to both the conditions used for Nα-deprotection (base in the Fmoc strategy, mild acid in the Boc strategy) and final cleavage (strong acid). They are removed by unique chemical mechanisms, allowing for selective deprotection and modification of specific side chains while the peptide remains attached to the resin.

Common "third dimension" orthogonal protecting groups include:

  • Allyloxycarbonyl (Alloc) and Allyl Esters: These groups are stable to both acidic and basic conditions used in standard SPPS but are selectively removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[1] This allows for the selective deprotection of amino acid side chains like lysine or glutamic acid for on-resin cyclization or branching.[1]

  • 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and ivDde: These protecting groups are labile to dilute hydrazine and are frequently used to protect the side chain of lysine.[1] The use of Dde or ivDde provides an orthogonal handle for on-resin modifications.

Data Presentation: Comparison of Protecting Group Performance

The following tables summarize the key characteristics and deprotection conditions of commonly used orthogonal protecting groups in SPPS. While direct quantitative comparisons of cleavage yields can be challenging to consolidate from varied literature sources due to differing peptide sequences and analytical methods, the data presented provides a strong basis for strategic selection.

Nα-Protecting Group Deprotection Conditions Cleavage Time Reported Yield/Purity Orthogonality Advantages Disadvantages
Fmoc 20-50% Piperidine in DMF5-20 min>99% deprotection is common[5]Orthogonal to acid-labile groupsMild deprotection conditions, allows for on-resin modificationsPiperidine is toxic
Boc 25-50% TFA in DCM15-30 minHigh, but sequence-dependentPseudo-orthogonal with Bzl groupsRobust, can lead to higher yields for some sequencesHarsh final cleavage with HF
Side-Chain Protecting Group Amino Acid(s) Deprotection Conditions Cleavage Time Reported Yield/Purity Orthogonality Applications
tBu (tert-Butyl) Asp, Glu, Ser, Thr, TyrHigh concentration TFA (e.g., 95%)1-3 hoursGenerally highOrthogonal to FmocStandard side-chain protection in Fmoc-SPPS
Bzl (Benzyl) Asp, Glu, Ser, Thr, TyrStrong acid (HF, TFMSA)1-2 hoursGenerally highPseudo-orthogonal with BocStandard side-chain protection in Boc-SPPS
Alloc (Allyloxycarbonyl) Lys, OrnPd(PPh₃)₄, Phenylsilane in DCM30-60 minGenerally high, >95% reported[6]Orthogonal to Fmoc/tBu and Boc/BzlOn-resin cyclization and branching
Dde/ivDde Lys, Orn2% Hydrazine in DMF15-30 minQuantitative cleavage reported[1]Orthogonal to Fmoc/tBu and Boc/BzlOn-resin cyclization and branching

Experimental Protocols

Detailed methodologies for the deprotection of key orthogonal protecting groups are provided below.

Protocol 1: Fmoc Deprotection

Objective: To remove the Nα-Fmoc protecting group during the iterative cycle of SPPS.

Reagents:

  • 20% (v/v) Piperidine in DMF

Methodology:

  • Swell the Fmoc-peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin slurry for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.

  • Drain the deprotection solution.

  • Repeat steps 2-3 one more time to ensure complete deprotection.

  • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

Protocol 2: Boc Deprotection and Neutralization

Objective: To remove the Nα-Boc protecting group and neutralize the resulting ammonium salt.

Reagents:

  • Deprotection Solution: 50% (v/v) TFA in DCM

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

Methodology:

  • Swell the Boc-peptide-resin in DCM.

  • Drain the DCM and add the Deprotection Solution.

  • Agitate the resin for 15-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin with DCM (3-5 times).

  • Add the Neutralization Solution to the resin and agitate for 2 minutes.

  • Drain the neutralization solution and repeat the neutralization step once more.

  • Wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 3: Alloc Deprotection

Objective: To selectively remove the Alloc protecting group from a side chain for on-resin modification.

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) in anhydrous DCM.

  • To this solution, add PhSiH₃ (20-24 equivalents).

  • Add the catalyst/scavenger solution to the peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Drain the reaction solution.

  • Repeat the deprotection step (steps 4-5) to ensure complete removal of the Alloc group.

  • Wash the resin extensively with DCM, followed by a wash with a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF.

Protocol 4: Dde/ivDde Deprotection

Objective: To selectively remove the Dde or ivDde protecting group from a lysine side chain.

Reagents:

  • 2% (v/v) Hydrazine monohydrate in DMF

Methodology:

  • Swell the Dde/ivDde-protected peptide-resin in DMF.

  • Drain the DMF and add the 2% hydrazine in DMF solution.

  • Agitate the resin at room temperature for 3-15 minutes.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment two more times.

  • Wash the peptide-resin thoroughly with DMF (5-7 times).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the orthogonal protection strategy of SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Wash1 Wash Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling Wash1->Coupling Repeat n times Wash2 Wash Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times FinalCleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) Wash2->FinalCleavage OnResinMod On-Resin Modification Wash2->OnResinMod Optional Start Resin-bound Amino Acid Start->Deprotection Purification Purification FinalCleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide OnResinMod->Deprotection

General workflow of Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Strategies Fmoc_Strategy Fmoc/tBu Strategy Nα-Protection: Fmoc (Base-labile) Side-Chain Protection: tBu (Acid-labile) Final Cleavage: Strong Acid (TFA) Third_Dimension Third Dimension Orthogonality Side-Chain Protection for On-Resin Modification (e.g., Alloc, Dde) Cleavage by specific, non-acidic/basic methods Fmoc_Strategy->Third_Dimension Enables complex peptides Boc_Strategy Boc/Bzl Strategy Nα-Protection: Boc (Acid-labile) Side-Chain Protection: Bzl (Strong Acid-labile) Final Cleavage: Very Strong Acid (HF) SPPS Solid-Phase Peptide Synthesis SPPS->Fmoc_Strategy SPPS->Boc_Strategy

Comparison of major orthogonal protection strategies in SPPS.

OnResin_Cyclization LinearPeptide Synthesize Linear Peptide with Orthogonal Groups (e.g., Lys(Alloc), Asp(OAll)) SelectiveDeprotection Selective Side-Chain Deprotection (e.g., Pd(0) for Alloc/OAll) LinearPeptide->SelectiveDeprotection Cyclization On-Resin Cyclization (Lactam Bridge Formation) SelectiveDeprotection->Cyclization FinalCleavage Final Cleavage & Global Deprotection Cyclization->FinalCleavage CyclicPeptide Purified Cyclic Peptide FinalCleavage->CyclicPeptide

Workflow for on-resin peptide cyclization using orthogonal protecting groups.

Conclusion

The orthogonal protection strategy is a cornerstone of modern Solid-Phase Peptide Synthesis, providing the chemical precision required to construct complex and biologically active peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the target peptide, with the Fmoc/tBu approach offering greater flexibility for the synthesis of sensitive and modified peptides due to its true orthogonality. The development of a "third dimension" of orthogonal protecting groups has further expanded the capabilities of SPPS, enabling the creation of intricate architectures such as cyclic and branched peptides. A thorough understanding of the principles of orthogonality, the characteristics of different protecting groups, and the associated experimental protocols is essential for researchers and scientists in the field of peptide chemistry and drug development to successfully design and execute the synthesis of novel peptide-based molecules.

References

Z-D-Ser(TBu)-OH: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Z-D-Ser(TBu)-OH, a serine derivative. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and for designing safe handling and storage procedures.

PropertyValueSource(s)
Molecular Formula C15H21NO5[1][2]
Molecular Weight 295.33 g/mol [2][3]
CAS Number 65806-90-8[1][2][4]
Appearance White to off-white powderNo specific citation
Boiling Point 266.0 ± 30.0 °C at 760 mmHg[4]
Flash Point 114.6 ± 24.6 °C[4]
Density 1.2 ± 0.1 g/cm³[4]
Storage Temperature -20°C to -15°C[2][4]

Hazard Identification and Toxicology

This compound is classified as harmful.[4] The primary routes of exposure and associated hazards are outlined below.

Hazard ClassificationDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.[4]
Acute Dermal Toxicity Harmful in contact with skin.[4]
Acute Inhalation Toxicity Harmful if inhaled.[4]
Eye Irritation May cause eye irritation.[4]
Skin Irritation May cause skin irritation.[4]
Respiratory Irritation May cause respiratory tract irritation.[4]

Toxicological Data: Detailed toxicological data, such as LD50 or LC50 values, are not readily available in the searched resources.[4]

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and ensure the stability of this compound. The following workflow diagram illustrates the key steps for safe management of this compound in a laboratory setting.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal a Receive Shipment b Visually Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area at -15°C to -20°C b->c d Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat c->d Preparation for Use e Use in a Chemical Fume Hood d->e f Avoid Inhalation of Dust e->f g Avoid Contact with Skin and Eyes e->g h Wash Hands Thoroughly After Handling g->h i Dispose of Waste in Accordance with Local, State, and Federal Regulations h->i After Use j Do Not Allow to Enter Drains or Waterways i->j

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationPurposeSource(s)
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and dust.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.[4][7]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[4][6]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust.[4]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures for different routes of exposure.

G cluster_exposure First Aid for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion a Move to Fresh Air b If Breathing is Difficult, Give Oxygen a->b c Seek Immediate Medical Attention b->c d Immediately Wash Skin with Soap and Water for at Least 15 Minutes e Remove Contaminated Clothing d->e f Seek Medical Attention if Irritation Persists e->f g Immediately Flush Eyes with Plenty of Water for at Least 15 Minutes h Occasionally Lifting the Upper and Lower Eyelids g->h i Seek Immediate Medical Attention h->i j Do NOT Induce Vomiting k Wash Out Mouth with Water j->k l Seek Immediate Medical Attention k->l

Caption: First Aid Procedures for this compound Exposure.

Fire Fighting Measures and Accidental Release

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide and nitrogen oxides.[4]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment to prevent dust inhalation and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and nitrogen oxides.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety procedures are in accordance with institutional and regulatory guidelines.

References

A Technical Guide to Z-D-Ser(TBu)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial landscape, synthesis applications, and strategic implementation of Z-D-Ser(TBu)-OH in peptide research and development.

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of available amino acid derivatives, this compound, a protected form of D-serine, offers unique advantages for specific applications. This technical guide provides a comprehensive overview of commercially available this compound, its integration into synthetic workflows, and its role in the development of bioactive peptides.

Commercial Availability and Quality Specifications

A variety of chemical suppliers offer this compound for research purposes. While catalog information is readily available, key quality metrics such as purity and analytical methods can vary between suppliers. Researchers should carefully consider these factors when selecting a reagent to ensure the integrity and reproducibility of their synthetic efforts. The following table summarizes data from several commercial suppliers.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityPhysical Form
Aapptec This compound65806-90-8295.3Data available in Certificate of Analysis[1]Not specified
Bachem This compoundNot specifiedNot specifiedNot specifiedNot specified
MedChemExpress This compound65806-90-8295.33Not specifiedPowder
ChemPep This compound65806-90-8Not specifiedNot specifiedNot specified
Advanced ChemTech Z-D-Ser(But)-OHNot specifiedNot specifiedNot specifiedNot specified

Note: Purity and other specific data are often lot-dependent and detailed in the Certificate of Analysis provided by the supplier upon request.

The Strategic Role of Z- and tBu- Protecting Groups

This compound features two critical protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the tert-butyl (tBu) group on the serine side-chain hydroxyl group. This protection scheme is fundamental to its utility in peptide synthesis.[2][3]

  • The Z-Group (Amino Protection): The Z-group provides robust protection of the α-amino group, preventing unwanted reactions during peptide coupling. It is stable to the mildly acidic and basic conditions often employed in peptide synthesis.[2][3] The removal of the Z-group is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).[3] This orthogonality allows for selective deprotection without affecting other protecting groups.

  • The tBu-Group (Side-Chain Protection): The tert-butyl ether protecting the serine hydroxyl group is stable to a wide range of reaction conditions, including the catalytic hydrogenation used to remove the Z-group.[4] It is efficiently removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support in Solid-Phase Peptide Synthesis (SPPS).[4]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a Boc-SPPS strategy. This protocol can be adapted for automated synthesizers.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
  • Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Boc-Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
  • Wash the resin thoroughly with DCM and then neutralize with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
  • Wash the resin again with DCM and DMF to remove excess base.

3. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
  • Add DIEA (2-4 equivalents) to the amino acid solution to activate it.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • To cleave the peptide from the resin and remove the tBu side-chain protecting group, treat the resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
  • Note on Z-group removal: If the final peptide requires a free N-terminus, the Z-group must be removed in a separate step prior to final cleavage if using acid-labile resins, or it can be removed from the fully deprotected peptide in solution via catalytic hydrogenation.

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin Swelling"]; Deprotection [label="Boc Deprotection"]; Coupling [label="Amino Acid Coupling\n(this compound)"]; Washing [label="Washing"]; Cleavage [label="Cleavage & Deprotection"]; Purification [label="Purification"];

Resin -> Deprotection [label="1. Prepare Resin"]; Deprotection -> Coupling [label="2. Expose N-terminus"]; Coupling -> Washing [label="3. Form Peptide Bond"]; Washing -> Deprotection [label="Repeat for next AA"]; Washing -> Cleavage [label="Final AA Coupled"]; Cleavage -> Purification [label="4. Release Peptide"]; }

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Bioactive Peptide Synthesis and Drug Discovery

Protected D-amino acids like this compound are crucial building blocks in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-amino acids can significantly increase the metabolic stability of peptides by making them resistant to proteolytic degradation. This extended half-life is a highly desirable property for peptide-based drugs.

While specific examples detailing the use of this compound in named drug candidates are not always readily available in public literature, its utility can be inferred from its structural features. It is a valuable tool for:

  • Introducing conformational constraints: The D-configuration of the serine residue can induce specific turns or secondary structures in the peptide backbone, which can be critical for receptor binding and biological activity.

  • Modulating solubility and bioavailability: The protected hydroxyl group of serine can influence the overall physicochemical properties of the peptide.

  • Synthesizing peptide libraries: As a component in combinatorial libraries, it allows for the exploration of a wider chemical space in the search for novel therapeutic leads.

The choice of a Z-protected D-amino acid is often a strategic one in solution-phase peptide synthesis or in fragment condensation strategies where the robust nature of the Z-group is advantageous.

Logical_Relationship cluster_0 This compound cluster_1 Peptide Properties Z_Group Z-Group (Amino Protection) Stability Increased Proteolytic Stability Bioavailability Modulated Bioavailability D_Serine D-Serine (Stereochemistry) D_Serine->Stability Conformation Conformational Constraint D_Serine->Conformation TBu_Group tBu-Group (Side-Chain Protection) TBu_Group->Bioavailability

Caption: Contribution of this compound components to peptide properties.

References

Methodological & Application

Application Notes and Protocols for Z-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the utilization of Z-D-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound, or N-α-Carbobenzoxy-O-tert-butyl-D-serine, is a protected amino acid derivative used in peptide synthesis. The Carbobenzoxy (Z) group serves as a temporary protecting group for the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl side chain of the D-serine residue. The use of the Z-group in modern solid-phase peptide synthesis is less common compared to the more prevalent Fmoc/tBu and Boc/Bzl strategies due to the harsher conditions often required for its removal.[1] However, it can be a valuable tool in specific synthetic strategies, particularly in solution-phase synthesis and for the preparation of protected peptide fragments.

The D-configuration of the serine residue is of particular interest for the synthesis of peptides with modified biological activity or stability, as D-amino acids can confer resistance to enzymatic degradation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskNotes
Carbodiimides
DIC/HOBtGood1-3 hoursLowCost-effective and widely used. HOBt suppresses racemization.
DCC/HOBtGood1-3 hoursLowByproduct (DCU) is insoluble and can be difficult to remove in SPPS.
Onium Salts
HBTU/DIEAVery Good15-60 minutesLowFast and efficient for most couplings.
HATU/DIEAExcellent15-45 minutesVery LowHighly reactive, suitable for sterically hindered couplings.
PyBOP/DIEAVery Good20-60 minutesLowEffective for difficult couplings, but can be more expensive.

Note: The data presented are generalized for SPPS and not specific to this compound. Optimization of coupling conditions is crucial for achieving high efficiency.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a this compound residue. This protocol is a starting point and will require optimization based on the specific peptide sequence, resin, and available equipment.

Materials and Reagents
  • This compound

  • Appropriate solid-phase resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., 20% piperidine in DMF for Fmoc deprotection)

  • Z-group deprotection reagent (see specific protocols below)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol 1: Peptide Chain Elongation and Incorporation of this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal protecting group of the growing peptide chain has been removed.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to monitor the completion of the coupling reaction. A negative result indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Z-Group Deprotection on Solid Support

The removal of the Z-group on a solid support can be challenging and requires conditions that are compatible with the resin and other protecting groups. Two common methods are catalytic transfer hydrogenation and acidolysis.

Method A: Catalytic Transfer Hydrogenation

This is a milder method for Z-group removal but can be less efficient on a solid support due to catalyst accessibility.

  • Resin Preparation: Swell the Z-protected peptide-resin in an appropriate solvent such as DMF or a mixture of DMF/DCM.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, to the resin suspension.

  • Hydrogen Donor: Add a hydrogen donor, such as formic acid or ammonium formate, in a suitable solvent.

  • Reaction: Agitate the mixture at room temperature for several hours to overnight.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS of a small cleaved sample).

  • Washing: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.

Method B: Acidolysis with HBr in Acetic Acid

This is a more traditional and often more effective method for Z-group cleavage, but the harsh acidic conditions can be incompatible with many solid supports and acid-labile side-chain protecting groups. This method is generally not recommended for standard SPPS on polystyrene-based resins.

  • Resin Suspension: Suspend the Z-protected peptide-resin in glacial acetic acid.

  • HBr Addition: Bubble a stream of anhydrous HBr gas through the suspension or add a solution of HBr in acetic acid (e.g., 33% HBr in AcOH).

  • Reaction: Stir the mixture at room temperature for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by a suitable analytical method.

  • Washing: After complete deprotection, wash the resin extensively with acetic acid, followed by DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

After the complete peptide sequence is assembled and the final N-terminal protecting group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group of serine) are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acids.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_main start Start: Swollen Resin deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of this compound (with HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycles wash2->repeat More amino acids? z_deprotection Z-Group Deprotection (e.g., Catalytic Transfer Hydrogenation) wash3 Wash (DMF, DCM) z_deprotection->wash3 final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) next_aa Couple Next Amino Acid wash3->next_aa next_aa->wash2 repeat->deprotection Yes repeat->z_deprotection No purification Purification (RP-HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Generalized workflow for SPPS incorporating this compound.

Logical Relationship of Protecting Groups in a Z/tBu Strategy

Protecting_Groups Peptide Peptide Backbone N-terminus C-terminus Ser Side-Chain Z_Group Z-Group (Carbobenzoxy) Z_Group->Peptide:N Protects tBu_Group tBu-Group (tert-butyl) tBu_Group->Peptide:S Protects Resin_Linker Resin Linker Resin_Linker->Peptide:C Anchors Deprotection Deprotection Conditions Catalytic_Hydrogenation Catalytic Transfer Hydrogenation Catalytic_Hydrogenation->Z_Group Removes TFA Strong Acid (e.g., TFA) TFA->tBu_Group Removes TFA->Resin_Linker Cleaves

Caption: Orthogonality of protecting groups in a Z/tBu SPPS strategy.

Conclusion and Recommendations

The use of this compound in solid-phase peptide synthesis presents both opportunities and challenges. The primary challenge lies in the deprotection of the Z-group under conditions that are compatible with the solid support and other protecting groups. Catalytic transfer hydrogenation is the milder and more recommended approach for SPPS, although its efficiency can be variable.

For researchers considering the use of Z-protected amino acids in SPPS, the following is recommended:

  • Thorough Literature Review: Investigate specific examples of Z-group deprotection on solid supports that are relevant to the planned synthesis.

  • Small-Scale Test Reactions: Before proceeding with the full synthesis, perform small-scale test reactions to optimize the Z-group deprotection conditions for the specific peptide-resin.

  • Alternative Protecting Groups: For routine SPPS, the use of Fmoc-D-Ser(tBu)-OH is generally recommended due to the well-established and milder deprotection protocols.

By carefully considering the synthetic strategy and optimizing the reaction conditions, this compound can be successfully incorporated into peptides, enabling the synthesis of unique and valuable molecules for research and drug development.

References

Application Notes and Protocols for the Coupling of Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbobenzyloxy-O-tert-butyl-D-serine, abbreviated as Z-D-Ser(TBu)-OH, is a crucial protected amino acid derivative used in peptide synthesis. The N-terminal Z (Carbobenzyloxy) group provides robust protection that is stable to the mild basic and acidic conditions often used in peptide synthesis, and is typically removed via hydrogenolysis. The O-tert-butyl (tBu) ether protects the hydroxyl side chain of serine; this group is stable to basic conditions and hydrogenolysis but is readily cleaved with strong acids like trifluoroacetic acid (TFA)[1]. This orthogonal protection scheme makes this compound a versatile building block for both solution-phase and solid-phase peptide synthesis (SPPS), particularly in strategies where final deprotection requires conditions other than strong acid for all protecting groups.

The successful incorporation of this compound into a growing peptide chain hinges on the efficient formation of an amide bond, a process known as coupling[2]. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid to prevent racemization[3]. These application notes provide a comparative overview of common coupling reagents and detailed protocols for the effective use of this compound.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for efficient amide bond formation. Uronium/aminium and phosphonium salt-based reagents are highly effective but require a non-nucleophilic base[2][4]. Carbodiimides offer a cost-effective alternative, especially when used with additives that suppress racemization[5]. The following table summarizes the performance of reagents suitable for coupling this compound.

Coupling Reagent/MethodAdditiveBaseTypical Reaction TimeCoupling EfficiencyKey Considerations
HATU NoneDIPEA or Collidine5-20 minVery High (>95%)Highly efficient, especially for sterically hindered couplings. The choice of base can influence racemization[6][7].
HBTU HOBtDIPEA or NMM15-60 minHigh (>90%)A widely used and effective reagent. Excess reagent can lead to N-terminal guanidinylation[5][6].
DIC / Oxyma Oxyma PureNone/DIPEA1-4 hoursHighExcellent for minimizing racemization, making it a preferred method for sensitive amino acids. Base-free conditions are possible[2][6].
PyBOP NoneDIPEA or NMM15-60 minHighA phosphonium-based reagent that is a good alternative to uronium salts, avoiding potential guanidinylation side reactions[4][5].

Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) in solution.

Materials and Reagents:

  • This compound

  • Amine component (e.g., Glycine methyl ester hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Preparation: In a round-bottom flask, dissolve the amine component (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add 2,4,6-Collidine (2.5 equivalents) to the solution to neutralize the amine salt and act as the base for the coupling reaction. Stir the mixture for 5 minutes at room temperature. The use of collidine is often recommended over DIPEA to minimize potential racemization of serine derivatives[3][8].

  • Activation and Coupling: Add HATU (1.1 equivalents) to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 20-60 minutes).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine using the Fmoc/tBu strategy as a framework for the cycle.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine (1.0 equivalent)

  • This compound (3.0 equivalents)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove residual base[1][6].

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes[1].

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature[1][6].

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin extensively with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts[6].

  • Monitoring for Completion: Perform a Kaiser test on a small sample of resin beads[9]. A negative result (yellow/colorless beads) indicates successful and complete coupling.

  • Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the washing solvents and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution for another 1-2 hours[10].

Mandatory Visualization

Diagram 1: General Mechanism of Amide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH This compound (Carboxylic Acid) ActiveEster Activated Intermediate (Active Ester) AA_COOH->ActiveEster 1. Activation Amine R'-NH₂ (Amine Component) PeptideBond Dipeptide Product (Amide Bond Formed) Amine->PeptideBond CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->PeptideBond 2. Nucleophilic Attack Byproducts Byproducts ActiveEster->Byproducts + Byproducts

Caption: General mechanism for amide bond formation using coupling reagents.

Diagram 2: Experimental Workflow for SPPS Coupling Cycle

G start Start: Resin with N-terminal Fmoc Group deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF/DCM Wash deprotection->wash1 coupling 3. Couple this compound (Pre-activated) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser kaiser->coupling Positive (Re-couple) next_cycle Next Amino Acid Cycle kaiser->next_cycle Negative

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: A Comparative Analysis of HATU and HBTU for the Activation of Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, especially when dealing with sterically hindered or racemization-prone amino acids. Z-D-Ser(TBu)-OH, a protected serine derivative, presents such a challenge due to the bulky tert-butyl (tBu) ether on the side chain and the carbobenzyloxy (Z) group at the N-terminus. This document provides a detailed comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the activation of this compound, offering quantitative data, detailed experimental protocols, and troubleshooting guidance.

Mechanism of Action: HATU vs. HBTU

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are aminium salts that activate carboxylic acids to facilitate amide bond formation. The key difference lies in the active ester they form.

  • HBTU utilizes HOBt (1-hydroxybenzotriazole) to form a reactive OBt-ester.[1]

  • HATU contains a HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[1] This enhanced reactivity generally leads to faster and more complete coupling reactions with a lower risk of side reactions, including epimerization.[1][2]

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->RCOOH ActiveEster Reactive Intermediate (OAt or OBt Ester) Carboxylate->ActiveEster Attack on Coupling Reagent CouplingReagent HATU or HBTU CouplingReagent->ActiveEster Peptide Peptide Bond Formed (Z-D-Ser(TBu)-CONHR') ActiveEster->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide

Caption: General mechanism for amide bond formation using HATU or HBTU.

Comparative Performance Analysis

HATU consistently demonstrates superior performance over HBTU, particularly in challenging syntheses involving sterically hindered residues or sequences prone to aggregation.[1]

Key Performance Indicators:

  • Coupling Efficiency: HATU generally provides higher coupling efficiency and leads to purer final products with fewer deletion sequences.[1]

  • Reaction Speed: The enhanced reactivity of the OAt-ester formed by HATU results in significantly faster reaction times compared to the OBt-ester from HBTU.[1][2]

  • Racemization: Serine is an amino acid prone to racemization during peptide synthesis.[3][4] HATU's rapid kinetics reduce the time the activated amino acid is susceptible to epimerization, making it the preferred reagent where stereochemical integrity is paramount.[1][2][5] However, for the l-Ser(tBu)-OH derivative, both reagents have shown excellent performance with minimal racemization under standard conditions.[6]

  • Side Reactions: The primary side reaction for both reagents is the potential for guanidinylation of the free N-terminal amine, which caps the peptide chain.[2][7] This is more likely to occur when the coupling reagent is used in excess relative to the carboxylic acid.[2]

Quantitative Data Summary

ParameterHATUHBTUReferences
Coupling Efficiency Very High (>95%)High (>90%)[1][8]
Typical Reaction Time 5 - 20 minutes15 - 60 minutes[1][8]
Racemization Risk Very LowLow[1][2][9]
L/D Ratio for l-Ser(tBu)-OH >99.9 / <0.1>99.9 / <0.1[6]
Key Side Reaction Guanidinylation of N-terminus in excessGuanidinylation of N-terminus in excess[2][7]

Experimental Protocols

The following are generalized protocols for a solution-phase coupling of this compound to a generic C-terminally protected amino acid or peptide (H-AA-OR).

G start Start prep 1. Prepare Reagents - Dissolve this compound in DMF - Add Base (e.g., DIPEA) start->prep preactivate 2. Pre-activation - Add Coupling Reagent (HATU or HBTU) - Stir for 5-10 min prep->preactivate add_amine 3. Add Amine Component - Add H-AA-OR to the mixture preactivate->add_amine monitor 4. Monitor Reaction - Use TLC or LC-MS add_amine->monitor workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent monitor->workup purify 6. Purify Product - Column Chromatography workup->purify end End purify->end

References

Optimal Reaction Conditions for Z-D-Ser(TBu)-OH Incorporation in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal incorporation of N-α-Benzyloxycarbonyl-D-serine(O-tert-butyl), or Z-D-Ser(TBu)-OH, into peptide sequences during solid-phase peptide synthesis (SPPS). While specific quantitative data for this derivative is limited in publicly available literature, the following recommendations are based on established principles of peptide chemistry and data extrapolated from the use of the more common Fmoc- and Boc-protected serine analogues.

The use of a tert-butyl (tBu) ether protecting group on the serine side chain is crucial for preventing O-acylation and subsequent side reactions like N->O acyl shifts. The benzyloxycarbonyl (Z) group offers an alternative N-terminal protection strategy to the more common Fmoc and Boc groups, and it is typically removed under reductive conditions (e.g., hydrogenolysis), which can be advantageous in specific synthetic schemes. The D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of serine residues. Understanding and mitigating these is critical for achieving high purity and yield.

Side ReactionDescriptionMitigation Strategy
Racemization The chiral center of the amino acid can epimerize during the activation step, leading to the incorporation of the incorrect stereoisomer.Use of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress racemization. Uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU) are known to minimize racemization compared to carbodiimides. Avoid prolonged activation times and high temperatures.[1] Using a weaker base like 2,4,6-collidine in place of N,N-diisopropylethylamine (DIPEA) can also reduce racemization.
N->O Acyl Shift Under acidic conditions, the peptide bond can migrate from the amino group to the hydroxyl group of serine, forming an ester linkage.The use of the tert-butyl (tBu) ether protecting group on the serine side chain effectively prevents this side reaction.[1]
Dehydration The side chain of serine can undergo dehydration to form dehydroalanine, particularly with certain coupling reagents.Employing milder activation methods and avoiding excessive amounts of base can help minimize this side reaction.[1]
Diketopiperazine Formation This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.Introduce the third amino acid as quickly as possible. The use of in situ neutralization protocols can help suppress diketopiperazine formation.[1]
N-Benzylation A potential side reaction where the Z-group, or benzyl groups from side-chain protection, can be transferred to other nucleophilic sites during acid treatment.This is more of a concern during final cleavage if strong acids are used. For Z-group removal, catalytic hydrogenation is the preferred method to avoid this.

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for efficient incorporation of this compound. The following table summarizes common coupling reagents and their general performance, extrapolated from data on similar derivatives.

Coupling ReagentAdditiveBaseActivation TimeCoupling TimeRelative Efficiency & Remarks
DIC HOBt-10-15 min1-4 hoursCost-effective and widely used. HOBt suppresses racemization and accelerates coupling.[1]
HBTU HOBtDIPEA1-2 min15-60 minMore efficient and faster than carbodiimides, especially for challenging couplings.[1]
HATU HOAtDIPEA/Collidine1-2 min15-60 minHighly efficient, recommended for sterically hindered couplings. HOAt is a more effective additive than HOBt in preventing racemization.
PyBOP -DIPEA1-2 min1-2 hoursA phosphonium salt-based reagent, also very effective for difficult couplings.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Manual SPPS using DIC/HOBt Coupling
  • Resin Swelling: Swell the desired resin (e.g., Wang or Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.

  • N-terminal Deprotection:

    • If the preceding amino acid was Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-4 equivalents), HOBt (3-4 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]

    • Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]

  • Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Manual SPPS using HATU Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 15-60 minutes at room temperature.

  • Monitoring, Washing, and Capping: Follow steps 4, 5, and 6 from Protocol 1.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

N-terminal Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is most commonly removed by catalytic hydrogenolysis.

Protocol 3: Z-Group Cleavage (Hydrogenolysis)

  • Resin Preparation: After the final coupling step, wash the peptide-resin thoroughly with DCM and then with a solvent suitable for the hydrogenation (e.g., DMF, methanol, or a mixture).

  • Hydrogenolysis:

    • Suspend the peptide-resin in the chosen solvent.

    • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

    • Bubble hydrogen gas through the suspension or carry out the reaction under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • The reaction time can vary from a few hours to overnight. Monitor the reaction by HPLC-MS analysis of a small cleaved sample.

  • Catalyst Removal: Once the deprotection is complete, filter the resin to remove the catalyst. Wash the resin thoroughly with the reaction solvent followed by DCM.

Final Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of the tert-butyl side-chain protecting group are typically achieved simultaneously using a strong acid cocktail.

Protocol 4: Final Cleavage from Resin

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[2]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizing the Workflow

The following diagram illustrates the general workflow for the incorporation of this compound in solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin Swell Resin Swelling (DMF) Start->Swell Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (Coupling Reagent + Base in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Check Coupling (e.g., Kaiser Test) Wash2->Check Capping Capping (Optional) (Unreacted Amines) Check->Capping Incomplete Repeat Repeat Cycle for Next Amino Acid Check->Repeat Complete Capping->Coupling Repeat->Deprotection Final_Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Final_Cleavage End of Sequence

Caption: General workflow for this compound incorporation in SPPS.

By following these protocols and considering the potential side reactions, researchers can successfully incorporate this compound into their peptide sequences, enabling the synthesis of complex and stable peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Deprotection of Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the complete deprotection of N-benzyloxycarbonyl-O-tert-butyl-D-serine (Z-D-Ser(TBu)-OH). The presence of two distinct protecting groups, the benzyloxycarbonyl (Z or Cbz) group on the amine and the tert-butyl (tBu) group on the serine hydroxyl side chain, necessitates a sequential deprotection strategy. This is due to the orthogonal nature of these protecting groups; the Z group is labile to hydrogenolysis, while the tBu group is labile to acidolysis. A simultaneous removal with a single reagent is generally not feasible under mild conditions that would preserve the integrity of the amino acid.

This guide outlines a two-step sequential deprotection process:

  • Step 1: Hydrogenolysis for the removal of the Z-group.

  • Step 2: Acidolysis for the cleavage of the tBu-group.

Step 1: Deprotection of the N-terminal Z-group by Hydrogenolysis

The benzyloxycarbonyl (Z) group is a well-established amine protecting group that is readily removed by catalytic hydrogenation.[1] This process involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is highly efficient and chemoselective, leaving the acid-sensitive tert-butyl ether intact.

Experimental Protocol: Z-group Deprotection

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celatom® or filter paper for filtration

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the air.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected product, H-D-Ser(TBu)-OH.

Step 2: Deprotection of the O-tert-butyl Group by Acidolysis

The tert-butyl (tBu) ether protecting the serine side chain is stable to the conditions of hydrogenolysis but is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). The cleavage mechanism proceeds through a stable tert-butyl carbocation intermediate. This reactive species can lead to side reactions, such as the alkylation of nucleophilic residues if present in a larger peptide. To prevent these undesired modifications, the cleavage is performed in the presence of a "scavenger cocktail".[2]

Cleavage Cocktail Compositions for tBu Deprotection

The selection of an appropriate cleavage cocktail depends on the presence of other sensitive amino acid residues in the molecule, although for a single amino acid derivative, a simple TFA/scavenger mixture is usually sufficient. The following table summarizes common cleavage cocktails used for tBu deprotection.

Reagent NameComposition (v/v/v)Key ScavengersRecommended Use
Standard Cocktail TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)Water, TISFor most standard peptides without highly sensitive residues.[2][3]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Phenol, Water, TIS"Odorless" alternative to thiol-containing cocktails, effective for scavenging trityl groups.[4]
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Phenol, Water, Thioanisole, EDTA robust cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[2][4]
Experimental Protocol: tBu-group Deprotection

Materials:

  • H-D-Ser(TBu)-OH (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas for drying

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the chosen cleavage cocktail by carefully mixing the components. For H-D-Ser(TBu)-OH, the standard TFA/Water/TIS (95:2.5:2.5) cocktail is generally sufficient.

  • Cleavage Reaction: Dissolve the dried H-D-Ser(TBu)-OH in the cleavage cocktail in a suitable reaction vessel. Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.

  • Peptide Precipitation: After the reaction is complete, transfer the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[2] A white precipitate of the fully deprotected D-Serine should form.

  • Isolation: Pellet the precipitate by centrifugation.

  • Washing: Carefully decant the supernatant. Wash the pellet with cold ether two more times to remove residual scavengers and TFA.[2]

  • Drying: Dry the final product, D-Serine, under a stream of inert gas or in a vacuum desiccator.

Mandatory Visualizations

Chemical Deprotection Pathway

G Sequential Deprotection of this compound cluster_step1 Step 1: Z-group Deprotection (Hydrogenolysis) cluster_step2 Step 2: tBu-group Deprotection (Acidolysis) Z_Ser_TBu This compound H_Ser_TBu H-D-Ser(TBu)-OH Z_Ser_TBu->H_Ser_TBu H₂, Pd/C Methanol H_Ser_TBu_2 H-D-Ser(TBu)-OH D_Ser D-Serine H_Ser_TBu_2->D_Ser TFA / Scavengers

Caption: Sequential deprotection of this compound.

Experimental Workflow

G Experimental Workflow for Deprotection start Start | this compound dissolve_z Dissolve in Methanol start->dissolve_z add_catalyst Add 10% Pd/C dissolve_z->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate filter_catalyst Filter to remove Pd/C hydrogenate->filter_catalyst evaporate_z Evaporate Solvent H-D-Ser(TBu)-OH intermediate filter_catalyst->evaporate_z dissolve_tbu Dissolve in Cleavage Cocktail (TFA/H₂O/TIS) evaporate_z->dissolve_tbu react_tbu React for 1-2 hours at RT dissolve_tbu->react_tbu precipitate Precipitate in cold Ether/MTBE react_tbu->precipitate centrifuge Centrifuge to pellet product precipitate->centrifuge wash Wash pellet with cold Ether centrifuge->wash dry Dry the final product D-Serine wash->dry end End | Fully Deprotected D-Serine dry->end

Caption: Step-by-step experimental workflow for deprotection.

References

Application Notes and Protocols for the Incorporation of Z-D-Ser(TBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-α-Benzyloxycarbonyl-D-serine(tert-butyl)-OH (Z-D-Ser(TBu)-OH) into peptide sequences using both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies.

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, traditionally used in solution-phase peptide synthesis.[1] Its application in modern SPPS is less common for chain elongation due to its unique cleavage requirements, but it offers valuable orthogonality for the synthesis of N-terminally protected peptides.[2] The Z-group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an orthogonal protecting group in both strategies.[3]

Data Presentation: Protecting Group Orthogonality and Cleavage Conditions

The successful incorporation of this compound relies on understanding the compatibility of the Z-group with the respective SPPS chemistries. The following table summarizes the stability and cleavage conditions of the relevant protecting groups.

Protecting GroupBoc Strategy Stability/CleavageFmoc Strategy Stability/CleavageSide-Chain Protecting Group (tBu) Cleavage
Boc Cleaved by moderate acid (e.g., TFA)[1]StableN/A
Fmoc StableCleaved by base (e.g., 20% piperidine in DMF)[1]N/A
Z (Cbz) Stable to TFA[4]Stable to piperidine[1]Cleaved by catalytic hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH), or Na/liquid NH₃[1]
tBu Cleaved by strong acid (e.g., HF, TFMSA)[5]Cleaved by strong acid (e.g., TFA)[6]Cleaved by strong acid (e.g., TFA, HF)[5][6]

Experimental Protocols

Due to the stability of the Z-group to standard SPPS deprotection reagents, this compound is best utilized as the final amino acid to be coupled, resulting in an N-terminally Z-protected peptide.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol assumes the peptide chain has been assembled on the resin using standard Boc-SPPS cycles.

1. Final Boc Deprotection:

  • Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes (pre-wash).

  • Drain the solution and treat with fresh 50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DMF (3x).

2. Neutralization:

  • Treat the peptide-resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 minutes. Repeat once.

  • Wash the resin with DMF (5x).

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to activate for 2-5 minutes.

  • Add the activated this compound solution to the peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Final Cleavage and Deprotection:

  • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from the incorporated serine) using a strong acid cocktail, such as anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude N-terminally Z-protected peptide.

Protocol 2: Incorporation of this compound in Fmoc-SPPS

This protocol is for the final coupling step after the completion of peptide chain elongation using standard Fmoc-SPPS.

1. Final Fmoc Deprotection:

  • Treat the peptide-resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours at room temperature.

  • Perform a Kaiser test to ensure complete coupling. Repeat the coupling if necessary.

3. Final Cleavage and Deprotection:

  • After the final coupling, wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.

  • Treat the peptide-resin with a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the tBu group on the D-serine.

  • Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.

  • Collect the peptide by centrifugation and dry under vacuum to yield the crude N-terminally Z-protected peptide.

Mandatory Visualization

Boc_SPPS_Workflow cluster_synthesis Boc-SPPS Cycles cluster_final_coupling Final Amino Acid Incorporation cluster_cleavage Cleavage start Start with Amino Acid-Resin boc_deprotection Boc Deprotection (50% TFA/DCM) start->boc_deprotection wash1 Wash boc_deprotection->wash1 neutralization Neutralization (DIPEA/DMF) coupling Boc-AA Coupling (e.g., HBTU/HOBt) neutralization->coupling wash2 Wash coupling->wash2 wash1->neutralization wash2->boc_deprotection Repeat for each amino acid final_boc_deprotection Final Boc Deprotection (50% TFA/DCM) final_neutralization Neutralization (DIPEA/DMF) final_boc_deprotection->final_neutralization z_coupling Couple this compound (HBTU/HOBt) final_neutralization->z_coupling final_wash Final Wash z_coupling->final_wash cleavage HF Cleavage (Removes side-chain groups and cleaves from resin) precipitation Precipitation (Cold Ether) cleavage->precipitation product Z-Peptide-OH precipitation->product

Caption: Workflow for Incorporating this compound in Boc-SPPS.

Fmoc_SPPS_Workflow cluster_synthesis Fmoc-SPPS Cycles cluster_final_coupling Final Amino Acid Incorporation cluster_cleavage Cleavage start Start with Amino Acid-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash fmoc_deprotection->wash1 coupling Fmoc-AA Coupling (e.g., HATU) wash2 Wash coupling->wash2 wash1->coupling wash2->fmoc_deprotection Repeat for each amino acid final_fmoc_deprotection Final Fmoc Deprotection (20% Piperidine/DMF) z_coupling Couple this compound (HATU) final_fmoc_deprotection->z_coupling final_wash Final Wash z_coupling->final_wash cleavage TFA Cleavage (e.g., Reagent K) precipitation Precipitation (Cold Ether) cleavage->precipitation product Z-Peptide-OH/NH2 precipitation->product

Caption: Workflow for Incorporating this compound in Fmoc-SPPS.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Multiple Serine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides containing multiple serine residues, particularly poly-serine tracts, presents significant challenges to the peptide chemist. These sequences are notorious for their propensity to form stable secondary structures and aggregates on the solid support, leading to incomplete coupling and deprotection steps, and consequently, low yields and purity of the final product.[1][2] Furthermore, the hydroxyl side chain of serine is susceptible to various side reactions under standard solid-phase peptide synthesis (SPPS) conditions.

These application notes provide a comprehensive overview of the challenges associated with the synthesis of serine-rich peptides and detail effective strategies and protocols to overcome these difficulties. The information presented herein is intended to guide researchers in optimizing their synthetic protocols to achieve higher yields and purity for these challenging sequences.

Challenges in Synthesizing Peptides with Multiple Serine Residues

The primary difficulties in synthesizing peptides with multiple serine residues stem from two main sources: conformational issues and side reactions.

  • On-Resin Aggregation and Folding: Poly-serine sequences have a high tendency to form inter- and intra-chain hydrogen bonds, leading to the formation of secondary structures like beta-sheets on the solid support.[3][4] This aggregation can physically block reactive sites, hindering the access of reagents and leading to incomplete reactions. This is often observed as a shrinking of the resin beads.[4]

  • Poor Solubility: After cleavage from the resin, serine-rich peptides can exhibit poor solubility and are prone to forming gels, which complicates purification and handling.[2]

  • Side Reactions: The hydroxyl group of serine, while less reactive than the thiol of cysteine, can still participate in several unwanted side reactions during SPPS.

Chemical Strategies for a Successful Synthesis

A successful strategy for synthesizing peptides with multiple serine residues involves the careful selection of protecting groups, coupling reagents, linkers, and resins, as well as the optimization of reaction conditions.

Serine Side-Chain Protecting Groups

The choice of the side-chain protecting group for serine is a critical factor in mitigating on-resin aggregation and preventing side reactions. The most commonly used protecting groups in Fmoc-SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.

  • tert-Butyl (tBu): Fmoc-Ser(tBu)-OH is the standard and more cost-effective choice for routine peptide synthesis.[1] It is stable to the basic conditions of Fmoc deprotection and is cleaved with strong acids like trifluoroacetic acid (TFA).

  • Trityl (Trt): For "difficult" or aggregation-prone sequences, such as those containing multiple serine residues, Fmoc-Ser(Trt)-OH is often the superior option.[1][5] The bulky trityl group can disrupt the hydrogen bonding that leads to aggregation, resulting in higher purity and yield.[1] It can also be cleaved under milder acidic conditions than the tBu group.

A newer alternative is the cyclohexyl (Chx) ether, which has shown high stability under various SPPS conditions.[5]

Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)Lower cost, good solubility of the protected amino acid.Can be less effective in preventing aggregation in poly-serine sequences.Routine peptide synthesis.
Trityl (Trt) -O-C(C₆H₅)₃Mildly acid-labileExcellent at disrupting aggregation, leading to higher purity for difficult sequences.[1][5]Higher cost, steric hindrance may slightly slow coupling kinetics.Synthesis of aggregation-prone and poly-serine peptides.
Cyclohexyl (Chx) -O-C₆H₁₁Strong acid-labileStable to various acidic and basic conditions.[5]Less commonly used, requires strong acid for cleavage.Can be used in both Boc and Fmoc strategies.[5]
Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the preservation of chiral integrity. For sterically hindered couplings and sequences prone to aggregation, more potent coupling reagents are recommended.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to side reactions and racemization if not used with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are highly efficient and are the reagents of choice for many applications.[6][7][8] HATU is generally considered more reactive than HBTU and is particularly effective for difficult couplings, leading to faster reactions and higher purity with a lower risk of epimerization.[6][8] COMU is a newer generation coupling reagent that offers high efficiency and improved safety profile as it does not release explosive benzotriazole byproducts.[8]

Table 2: Performance of Common Coupling Reagents in Difficult Peptide Synthesis

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective.Can have slower kinetics for difficult couplings.
HBTU Uronium/Aminium SaltHighEfficient for most sequences.Can be less effective than HATU for highly hindered couplings.[6]
HATU Uronium/Aminium SaltVery HighSuperior performance for difficult sequences, faster reaction times, lower racemization risk.[6][8]Higher cost compared to HBTU.
COMU Uronium SaltVery HighHigh coupling efficiency, safer (non-explosive byproducts), good solubility.[8]Higher cost.
Linkers and Resins

The solid support and the linker that attaches the peptide to it are crucial for a successful synthesis.

  • Resin Type: Polystyrene (PS) resins are common, but for aggregating sequences, polyethylene glycol (PEG)-grafted PS resins (e.g., TentaGel) can improve solvation and reduce aggregation.[4]

  • Resin Loading: Using a resin with a lower substitution level (low-loading resin) is recommended for long and difficult sequences as it increases the distance between peptide chains, thereby reducing inter-chain aggregation.[2]

  • Linkers: The choice of linker depends on the desired C-terminal functionality (acid or amide). For peptides with C-terminal serine, specialized linkers can be employed for strategies like native chemical ligation.[9]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of peptides containing serine. Understanding and mitigating these is key to obtaining a pure product.

  • O-Acylation: The hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid. This can be minimized by using an appropriate side-chain protecting group.

  • β-Elimination: Under basic conditions, particularly during Fmoc deprotection with piperidine, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is more pronounced in phosphoserine synthesis.[10][11][12] To mitigate this, using a weaker base for Fmoc deprotection (e.g., 2% DBU in DMF) or performing the deprotection at a lower temperature can be effective.[4]

  • N-O Acyl Shift: During final cleavage with strong acids like TFA, the peptide backbone can rearrange through an N to O acyl shift at serine residues.[13] This is a reversible reaction, but can lead to chain cleavage. Careful control of cleavage conditions is necessary.

  • O-Sulfonation: During the cleavage of arginine protecting groups like Pmc or Mtr in the presence of serine, O-sulfonation of the serine side chain can occur as a significant side reaction if scavengers are not used.[4]

Experimental Protocols

The following protocols are generalized for the synthesis of a peptide containing multiple serine residues using Fmoc/tBu chemistry. Optimization may be required based on the specific sequence and available equipment.

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Poly-Serine Peptide

Materials:

  • Fmoc-Ser(Trt)-OH or Fmoc-Ser(tBu)-OH

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Coupling reagent (e.g., HATU)

  • Base for coupling (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Double Coupling Recommended):

    • In a separate vial, dissolve Fmoc-Ser(Trt)-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated amino acid for 1-2 hours to ensure complete reaction.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each serine residue in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Phosphoserine-Containing Peptide

The synthesis of phosphopeptides requires special consideration due to the lability of the phosphate group. A common strategy is to use a pre-phosphorylated and protected serine building block, such as Fmoc-Ser(PO(OBzl)OH)-OH.

Key Modifications to Protocol 1:

  • Phosphoserine Building Block: Use Fmoc-Ser(PO(OBzl)OH)-OH for incorporating the phosphoserine residue.

  • Coupling: Use a coupling reagent known to be effective for phosphorylated amino acids, such as HATU or PyBOP.

  • Fmoc Deprotection: To minimize β-elimination, consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF, or perform the deprotection at a lower temperature.

  • Cleavage: The benzyl protecting group on the phosphate is typically removed during the final TFA cleavage.

Visualizations

Challenges_in_PolySerine_Synthesis cluster_challenges Key Challenges cluster_consequences Consequences Aggregation Aggregation IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection Aggregation->IncompleteDeprotection Folding Folding Folding->IncompleteCoupling Folding->IncompleteDeprotection SideReactions Side Reactions LowPurity Low Purity SideReactions->LowPurity LowYield Low Yield IncompleteCoupling->LowYield IncompleteCoupling->LowPurity IncompleteDeprotection->LowYield IncompleteDeprotection->LowPurity

Caption: Key challenges and their consequences in poly-serine peptide synthesis.

SPPS_Workflow_PolySerine Start Start ResinSwelling Resin Swelling Start->ResinSwelling FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) ResinSwelling->FmocDeprotection Coupling Amino Acid Coupling (Fmoc-Ser(Trt)-OH + HATU/DIPEA) Double Coupling Recommended FmocDeprotection->Coupling Wash DMF Wash Coupling->Wash Repeat All Serines Coupled? Wash->Repeat Repeat->FmocDeprotection No FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Yes Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification End End Purification->End

Caption: Recommended workflow for the solid-phase synthesis of poly-serine peptides.

Mitigation_Strategies cluster_problem Problem cluster_solution Mitigation Strategy Aggregation Aggregation TrtProtection Use Fmoc-Ser(Trt)-OH Aggregation->TrtProtection LowLoadingResin Use Low-Loading Resin Aggregation->LowLoadingResin PEGResin Use PEG-based Resin Aggregation->PEGResin BetaElimination β-Elimination MildBase Use Milder Deprotection Base (e.g., DBU) BetaElimination->MildBase LowTemp Lower Deprotection Temperature BetaElimination->LowTemp

Caption: Mitigation strategies for common problems in poly-serine synthesis.

References

Applications of Z-D-Ser(TBu)-OH in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Z-D-Ser(TBu)-OH, or N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-serine, is a crucial protected amino acid derivative utilized extensively in the field of drug discovery, primarily as a fundamental building block in the chemical synthesis of peptides. Its unique structural characteristics, featuring a benzyloxycarbonyl (Z) protecting group on the alpha-amino group and a tert-butyl (tBu) group protecting the hydroxyl side chain of D-serine, make it an invaluable tool in the construction of complex peptide-based therapeutics.

The primary application of this compound lies in its incorporation into peptide sequences through Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. The orthogonal protecting groups (Z and tBu) allow for selective deprotection and controlled peptide chain elongation, which is essential for creating peptides with specific biological activities. While this compound itself is not a therapeutic agent, it is a critical component in the synthesis of peptides that are investigated for a wide range of diseases, including cancer and metabolic disorders.

Key Applications in Drug Discovery:

  • Synthesis of Therapeutic Peptides: this compound is a key ingredient in the synthesis of peptide drug candidates. These synthetic peptides can act as agonists or antagonists of biological receptors, inhibit enzyme activity, or disrupt protein-protein interactions, offering therapeutic potential in various diseases.

  • Cancer Research: In oncology, peptides synthesized using this compound can be designed to target cancer cells specifically. These peptides can function as tumor-homing ligands to deliver cytotoxic agents directly to the tumor site, minimizing off-target effects.[1][2] Additionally, they can act as modulators of signaling pathways involved in cancer progression.

  • Metabolic Disease Research: Researchers utilize this compound to synthesize peptides that mimic or inhibit the action of natural hormones involved in metabolism.[3] For example, synthetic analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2 diabetes to enhance insulin secretion and regulate blood sugar levels.[4]

  • Development of Peptide-Based Diagnostics and Theranostics: Peptides containing D-serine residues can be developed as imaging agents for diagnostic purposes or as theranostic agents that combine diagnostic and therapeutic capabilities.[5]

Chemical Properties of this compound
PropertyValue
CAS Number 65806-90-8
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF, DCM

Experimental Protocols

The following protocols provide a generalized methodology for the use of this compound in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support resin using this compound.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. N-alpha-Deprotection (if starting from a pre-loaded resin with a protected amino acid):

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

  • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
  • Add an activator base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from the serine residue.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Manual Solid-Phase Peptide Synthesis

Manual_SPPS_Workflow Resin Resin Swelling Deprotection N-alpha-Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Wash Final Wash (DCM) Repeat->Final_Wash No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Cancer_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Phosphorylates Proliferation Cell Proliferation & Survival Kinase2->Proliferation Promotes Ligand Growth Factor Ligand->Receptor Activates Peptide Synthetic Peptide (containing D-Ser(TBu)) Peptide->Receptor Antagonizes Metabolic_Signaling_Pathway cluster_pancreas Pancreatic Beta Cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion PKA->Insulin Enhances GLP1 GLP-1 Analog Peptide (containing D-Ser(TBu)) GLP1->GLP1R Activates

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Z-D-Ser(TBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

Incomplete coupling of this compound can be attributed to several factors, primarily stemming from steric hindrance. The bulky tert-butyl (tBu) protecting group on the serine side chain, combined with the benzyloxycarbonyl (Z) group on the N-terminus, can physically obstruct the approach of the activated amino acid to the resin-bound peptide chain. Additionally, as the peptide chain elongates, it can fold into secondary structures or aggregate, further blocking the reactive sites and leading to failed coupling.

Q2: How can I confirm that an incomplete coupling has occurred?

A qualitative assessment of the coupling reaction's completeness can be performed using a ninhydrin (Kaiser) test. After the coupling step, a few resin beads are washed and treated with ninhydrin reagents. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling. For a quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by LC-MS to detect the presence of the desired full-length peptide and any deletion sequences.[1]

Q3: Are there any specific side reactions to be aware of when coupling serine derivatives?

Yes, a common side reaction when coupling serine derivatives is O-acylation, where the incoming amino acid incorrectly attaches to the hydroxyl group of the serine side chain instead of the N-terminal amine.[1] This results in the formation of a branched peptide impurity. While the tBu protecting group on this compound is designed to prevent this, highly reactive coupling reagents could potentially still lead to this side reaction.[1]

Troubleshooting Guide for Incomplete Coupling of this compound

If you are experiencing incomplete coupling of this compound, follow these troubleshooting steps:

Step 1: Initial Assessment and Choice of Coupling Reagent

Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) may be inefficient for sterically hindered amino acids. It is highly recommended to switch to a more potent coupling reagent.

  • Aminium/Uronium Reagents: HATU, HBTU, and HCTU are highly efficient and fast-acting. HATU is often considered the gold standard for difficult couplings due to its ability to form a highly reactive OAt-ester, which can overcome significant steric barriers and may result in less epimerization.[2][3]

  • Phosphonium Reagents: PyBOP is another effective reagent for sterically hindered couplings.[4]

  • COMU: This is a newer generation uronium salt that demonstrates high efficiency, comparable to HATU, and is a safer alternative to HOBt/HOAt-based reagents.[4][5][6]

Step 2: Optimization of Reaction Conditions

If switching to a more potent coupling reagent does not resolve the issue, consider the following optimizations:

  • Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling cycle.

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) can be beneficial. Cautiously increasing the reaction temperature can also help overcome the activation energy barrier, but this must be done carefully to avoid racemization.

  • Choice of Base: The base used during coupling can influence the outcome. While DIPEA is commonly used, it has been shown to potentially induce racemization with some serine derivatives. Using a weaker base like 2,4,6-collidine can mitigate this risk.[7]

Step 3: Addressing Peptide Aggregation

For longer peptides or sequences prone to aggregation, the following strategies can be employed:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.

  • Solvent Modification: Using a mixture of solvents such as DCM/DMF/NMP or adding DMSO can improve solvation and reduce aggregation.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation-related issues.

Quantitative Data on Coupling Reagent Performance

Coupling ReagentAdditiveBaseTypical Crude Purity/YieldKey Considerations
HATU NoneDIPEA, NMM, or CollidineHighFast reaction times and high efficiency, often considered superior for difficult couplings.[2]
HBTU HOBtDIPEA or NMMHighA widely used and effective reagent, though generally considered slightly less potent than HATU.[3]
HCTU NoneDIPEA or NMMHighHigh coupling efficiency, often faster than HBTU.[2][4]
PyBOP HOBtDIPEAHighEffective for sterically hindered couplings, but may be less efficient than HATU for some sequences.[2][4]
COMU NoneDIPEAVery HighHigh efficiency, comparable to HATU, with the advantage of being a safer alternative.[4][5]
DIC/Oxyma OxymaNone/DIPEAHighLow risk of racemization, making it a good choice for sensitive amino acids. Slower than uronium/aminium salts.[4][8]

Experimental Protocols

Protocol for a Standard Coupling Cycle
  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-protected amino acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Monitoring: Perform a ninhydrin test to check for completion of the coupling.

Protocol for a "Difficult Coupling" using Double Coupling
  • First Coupling: Follow steps 1-5 of the standard coupling protocol using a potent coupling reagent like HATU.

  • First Wash: After the initial coupling time (e.g., 2 hours), wash the resin thoroughly with DMF.

  • Second Activation: Prepare a fresh solution of the activated N-α-protected amino acid as described in step 3 of the standard protocol.

  • Second Coupling: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours or overnight.

  • Final Wash: Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is still positive, a capping step with acetic anhydride may be necessary to block any unreacted amines before proceeding to the next amino acid.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot the incomplete coupling of this compound.

G Troubleshooting Incomplete Coupling of this compound cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Resolution start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent double_coupling Perform Double Coupling reagent->double_coupling If still incomplete success Coupling Successful (Negative Ninhydrin Test) reagent->success Successful conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature (cautiously) - Change Base (e.g., Collidine) double_coupling->conditions If still incomplete double_coupling->success Successful aggregation Address Potential Aggregation: - Use Chaotropic Salts - Modify Solvent System - Microwave Synthesis conditions->aggregation If still incomplete conditions->success Successful aggregation->success Successful capping Consider Capping Unreacted Amines and Proceed to Next Step aggregation->capping If improvement is insufficient

Caption: Troubleshooting workflow for incomplete peptide coupling.

References

how to prevent O-acylation side reaction with serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent O-acylation side reactions with serine during chemical synthesis.

Troubleshooting Guides

Issue: Significant O-acylation of serine observed during peptide synthesis.

This common side reaction can lead to impurities and lower yields. The following guide provides a systematic approach to troubleshooting and minimizing this issue.

Troubleshooting Workflow

cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_solutions Solutions cluster_outcome Desired Outcome problem Significant O-acylation of Serine Detected strategy Select Appropriate Mitigation Strategy problem->strategy pg Use Orthogonal Protecting Groups strategy->pg Protecting Group Strategy coupling Optimize Coupling Conditions strategy->coupling Reaction Condition Optimization reagents Choose Alternative Reagents strategy->reagents Reagent Selection monitoring Implement In-Process Monitoring strategy->monitoring outcome Minimized O-acylation, Increased Yield & Purity pg->outcome coupling->outcome reagents->outcome monitoring->outcome

Figure 1. A troubleshooting workflow for addressing serine O-acylation.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation of serine and why is it a problem?

O-acylation is an undesirable side reaction where the hydroxyl group (-OH) of the serine side chain is acylated, forming an ester linkage. This is problematic in peptide synthesis because it leads to the formation of impurities that are often difficult to separate from the desired peptide, resulting in lower overall yield and purity. This side reaction can occur during the activation and coupling steps of peptide synthesis.

Q2: How can I prevent O-acylation of serine during solid-phase peptide synthesis (SPPS)?

The most effective way to prevent O-acylation is by using a protecting group for the serine hydroxyl function. The choice of protecting group is critical and depends on the overall synthetic strategy. For Fmoc-based SPPS, acid-labile protecting groups are commonly employed.

Q3: Which protecting groups are recommended for serine?

Several protecting groups can be used to prevent O-acylation of the serine hydroxyl group. The most common ones for Fmoc-SPPS are acid-labile groups that can be removed simultaneously with the cleavage of the peptide from the resin.

Table 1: Common Protecting Groups for Serine in Fmoc-SPPS

Protecting GroupAbbreviationKey Features
tert-ButyltBuWidely used, stable to piperidine, cleaved by TFA.
TritylTrtMore acid-labile than tBu, useful for sensitive peptides.
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfPrimarily for Arginine, but can be considered in specific contexts.

Q4: Can reaction conditions be modified to reduce O-acylation?

Yes, optimizing reaction conditions can significantly reduce O-acylation, even when protecting groups are used.

  • Coupling Reagents: The choice of coupling reagent can influence the extent of O-acylation. Reagents like HBTU/HOBt or HATU are commonly used, but their activation time and equivalency should be carefully controlled.

  • Base: The choice and amount of base (e.g., DIPEA) can impact the rate of the side reaction. Using a minimal amount of a weaker base can sometimes be beneficial.

  • Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of the O-acylation side reaction.

Q5: Are there any "protecting-group-free" strategies to avoid serine O-acylation?

While less common, some strategies aim to avoid the use of side-chain protecting groups for serine. These methods often rely on very specific coupling reagents and conditions that favor N-acylation over O-acylation. One such approach involves the use of isonitroso-malononitrile derivatives as additives to suppress O-acylation. Another strategy involves the use of OxymaPure as an additive with carbodiimides, which has been shown to be efficient in preventing O-acylation and maintaining stereochemical integrity.

Experimental Protocols

Protocol 1: Standard Fmoc-Ser(tBu)-OH Coupling in SPPS

This protocol outlines a standard method for incorporating a serine residue with a tert-butyl protecting group into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizing the Protection Strategy

cluster_serine Serine Residue cluster_problem Problem cluster_solution Solution serine Serine (-CH2OH side chain) o_acylation O-acylation (Side Reaction) serine->o_acylation Unprotected protection Protection with tBu group (-CH2-O-tBu) serine->protection Protection Step protection->serine Deprotection (TFA)

Technical Support Center: Optimizing Z-D-Ser(TBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Z-D-Ser(TBu)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound can be challenging due to steric hindrance. The bulky tert-butyl (tBu) protecting group on the serine side chain, in combination with the N-terminal benzyloxycarbonyl (Z) group, can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, uronium/aminium or phosphonium salt-based reagents are generally more effective than standard carbodiimide reagents like DIC. Reagents such as HATU, HBTU, and HCTU are highly recommended as they form highly reactive activated esters that can overcome the steric barrier.[1]

Q3: What is the recommended starting point for coupling time and temperature?

A3: A standard starting point for the coupling of this compound is to react for 1-2 hours at room temperature.[2] Monitoring the reaction using a qualitative method like the Kaiser test is crucial to determine completion.[2] If the test remains positive, extending the reaction time or performing a second coupling is advisable.[2]

Q4: Can I increase the temperature to speed up the coupling reaction?

A4: Yes, increasing the reaction temperature can enhance the rate of coupling. However, this should be approached with caution as elevated temperatures can also increase the risk of side reactions, most notably racemization of the amino acid. It is a trade-off between reaction speed and the purity of the final peptide.

Q5: What is "double coupling" and when should it be used?

A5: Double coupling is the process of repeating the coupling step with fresh reagents to ensure the reaction proceeds to completion. This technique is particularly useful for sterically hindered residues like this compound, especially when a qualitative test indicates an incomplete reaction after the initial coupling.

Troubleshooting Guide

Issue Possible Causes Solutions & Optimization Strategies
Incomplete or Slow Coupling 1. Steric hindrance from the tBu and Z protecting groups. 2. Inefficient coupling reagent. 3. Peptide aggregation on the solid support.1. Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, or HCTU.[1] 2. Increase Reaction Time: Extend the coupling time and monitor the reaction's progress. 3. Perform a Double Couple: Repeat the coupling step with a fresh preparation of the activated amino acid. 4. Elevate Temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C) while being mindful of the increased risk of racemization.
Racemization of the D-Serine Residue 1. Prolonged activation time. 2. High reaction temperature. 3. Use of a strong, non-sterically hindered base.1. Minimize Activation Time: Pre-activate the amino acid for a short duration (1-5 minutes) before adding it to the resin. 2. Control Temperature: Perform the coupling at room temperature or below (e.g., 0°C) if racemization is a significant concern. 3. Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[3]
Formation of Deletion Sequences Incomplete coupling leading to the subsequent amino acid coupling to an unreacted amine.1. Ensure complete coupling by using a more efficient coupling reagent and/or performing a double coupling. 2. Incorporate a capping step after the coupling of this compound to block any unreacted amines. This is typically done using acetic anhydride and a non-nucleophilic base.[2]

Data Presentation

While specific quantitative data for the optimization of this compound coupling is not extensively available, the following tables provide representative data for the closely related and structurally similar Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-OH. This information serves as a strong guideline for optimizing your experiments.

Table 1: Comparison of Coupling Reagent Performance for Protected Serine Derivatives

Coupling ReagentRelative EfficiencyTypical Coupling Time (at RT)Racemization RiskKey Considerations
DIC/HOBt Good1 - 4 hoursLow to ModerateA cost-effective and classic method, though it can be slower for sterically hindered couplings.[1]
HBTU/HOBt Very Good30 - 60 minutesLowFaster than DIC/HOBt and a reliable choice for most standard couplings.[1]
HATU Excellent15 - 45 minutesVery LowHighly efficient and recommended for difficult or sterically hindered couplings.[1][4]
HCTU Very Good30 - 60 minutesLowA highly efficient and cost-effective uronium salt-based reagent.
COMU Excellent15 - 45 minutesVery LowA third-generation uronium salt with high reactivity and an improved safety profile.[3][4]

Note: The data presented are representative values based on typical outcomes in solid-phase peptide synthesis and are intended for comparative purposes. Actual results will vary depending on the specific peptide sequence and reaction conditions.

Table 2: Impact of Coupling Time and Temperature on Peptide Purity (General Trends)

Coupling TimeTemperatureExpected Impact on Coupling EfficiencyExpected Impact on Crude Peptide Purity
Standard (e.g., 1-2 h)Room TemperatureBaselineBaseline
Extended (e.g., >2 h)Room TemperatureMay increase for difficult couplingsGenerally stable, may decrease slightly with very long times due to side reactions
Standard (e.g., 1-2 h)Elevated (e.g., 40-50°C)IncreasedMay decrease due to a higher risk of side reactions like racemization
Shortened (e.g., <1 h)Elevated (e.g., 40-50°C)May be sufficient with potent reagentsPotentially high, but requires careful optimization to avoid incomplete coupling and side reactions

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual and automated solid-phase peptide synthesis (SPPS). These should be optimized based on the specific peptide sequence, resin, and equipment used.

Manual Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Place the desired resin (e.g., Rink Amide, Wang resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

  • N-terminal Deprotection: Perform the standard deprotection protocol for the N-terminal protecting group of the resin-bound peptide (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[2] If the test is positive, a second coupling may be necessary.[2]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol assumes the use of a standard automated peptide synthesizer.

  • Resin Loading and Swelling: The appropriate resin is loaded into the reaction vessel, and the synthesizer performs a series of washes with DMF to swell the resin.

  • Deprotection Cycle: The synthesizer delivers the deprotection solution (e.g., 20% piperidine in DMF) for a programmed duration, followed by extensive DMF washes.

  • Coupling Cycle:

    • The synthesizer delivers the pre-dissolved this compound solution.

    • The coupling reagent and activator base solutions are delivered for in-situ activation and coupling for a programmed time (e.g., 30-60 minutes).

    • The coupling solution is drained, followed by DMF washes.

  • Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.

  • Final Cleavage and Deprotection: This is typically performed manually following the completion of the synthesis on the automated platform.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Action cluster_completion Completion resin_prep Resin Swelling & Deprotection coupling Add to Resin & React (1-2 h at RT) resin_prep->coupling aa_prep Prepare this compound Solution pre_activation Pre-activate Amino Acid (1-5 min) aa_prep->pre_activation reagent_prep Prepare Coupling Reagent & Base reagent_prep->pre_activation pre_activation->coupling monitoring Kaiser Test coupling->monitoring decision Complete? monitoring->decision washing Wash Resin decision->washing Yes double_couple Perform Double Coupling decision->double_couple No next_cycle Proceed to Next Cycle washing->next_cycle double_couple->coupling

Caption: A generalized experimental workflow for the coupling of this compound.

troubleshooting_logic cluster_strategy Optimization Strategies cluster_outcome Expected Outcome start Incomplete Coupling Detected reagent Use Potent Coupling Reagent (e.g., HATU) start->reagent time Extend Coupling Time start->time double_couple Perform Double Coupling start->double_couple temperature Increase Temperature (with caution) start->temperature success Successful Coupling reagent->success time->success double_couple->success temperature->success

Caption: A decision-making diagram for troubleshooting incomplete coupling reactions.

References

improving yield and purity in Z-D-Ser(TBu)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in reactions involving Z-D-Ser(TBu)-OH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of peptides containing this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Question: My coupling reaction with this compound is slow or appears incomplete, leading to low yields. What are the common causes and how can I troubleshoot this?

  • Answer: Slow or incomplete coupling reactions are a common challenge and can stem from several factors:

    • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the serine side chain, in combination with the Z-group on the N-terminus, can sterically hinder the approach of the coupling reagents and the reacting amine.

    • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

    • Peptide Aggregation: As the peptide chain elongates, it may aggregate, preventing reagents from reaching the reactive sites.

    • Poor Solvent Choice: The solvent must be capable of dissolving all reactants and adequately swelling the solid-phase resin, if used.

    Troubleshooting Steps:

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent. Uronium/Aminium salts like HATU, HCTU, or HBTU are known for their high efficiency and rapid reaction times, especially with sterically hindered amino acids.[1] Phosphonium salts such as PyBOP are also highly effective.

    • Increase Reaction Time and/or Temperature: Extending the reaction time can help drive the reaction to completion. Cautiously increasing the temperature may also enhance the reaction rate, but be aware of the increased risk of racemization.

    • Perform a Double Coupling: After the initial coupling, perform a second coupling with fresh reagents to ensure all available amino groups have reacted.

    • Improve Solubility: If aggregation is suspected, consider switching from DMF to a more disruptive solvent like NMP or adding a small percentage of DMSO.

    • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the presence of free amines on the solid support. A positive test indicates an incomplete reaction.

Issue 2: Presence of Side Products and Impurities

  • Question: My final product shows significant impurities after cleavage and purification. What are the likely side reactions involving this compound and how can I minimize them?

  • Answer: Several side reactions can occur during the incorporation of serine residues, leading to impurities:

    • Racemization: The chiral center of the D-serine can epimerize during the activation step, leading to the formation of the L-isomer.

    • Dehydration: The side chain of serine can undergo dehydration to form a dehydroalanine residue. This is more likely with certain coupling reagents and the use of excessive base.

    • N,O-Acyl Shift: An acid-catalyzed migration of the peptide backbone from the amide nitrogen to the hydroxyl group of serine can occur, though this is less common when the hydroxyl group is protected.

    • Incomplete Deprotection: Residual protecting groups from the synthesis may not be fully removed during the final cleavage step.

    Mitigation Strategies:

    • Minimize Racemization:

      • Use racemization-suppressing additives like HOBt or Oxyma Pure, especially when using carbodiimide coupling reagents like DIC.[1]

      • Employ coupling reagents known for low racemization, such as HATU or COMU.

      • Avoid excessive amounts of strong bases. Consider using a weaker base like 2,4,6-collidine instead of DIPEA for sensitive couplings.

    • Prevent Dehydration:

      • Use milder activation methods.

      • Avoid excessive use of base.

    • Ensure Complete Deprotection:

      • Extend the cleavage time with TFA if incomplete removal of the tBu group is suspected.

      • Use appropriate scavengers in the cleavage cocktail to protect sensitive residues.

Issue 3: Difficulties in Purification

  • Question: I am having trouble purifying my this compound-containing peptide. The HPLC chromatogram shows broad peaks or poor separation. What can I do?

  • Answer: Purification challenges often relate to the properties of the peptide itself or the presence of closely related impurities.

    • Aggregation During Purification: The peptide may be aggregating on the HPLC column.

    • Poor Solubility: The crude peptide may not be fully dissolved before injection.

    • Co-elution of Impurities: Side products, such as deletion sequences or diastereomers, may have similar retention times to the desired product.

    Troubleshooting Purification:

    • Optimize HPLC Conditions:

      • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can help disrupt aggregates and improve peak shape.

      • Gradient: Use a shallower gradient to improve the resolution between the main product and closely eluting impurities.

    • Improve Sample Preparation:

      • Ensure the peptide is fully dissolved in the injection solvent. Sonication may be helpful.

      • Filter the sample before injection to remove any particulate matter.

    • Address Aggregation:

      • Incorporate "kink-inducing" residues like pseudoproline dipeptides into the peptide sequence during synthesis to disrupt secondary structures that lead to aggregation.

Frequently Asked Questions (FAQs)

  • Q1: Why is the tert-butyl (tBu) group used to protect the serine side chain?

    • A1: The tBu ether is a robust protecting group that is stable to the mildly basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), as well as to the conditions used for coupling. It is effectively removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA), preventing side reactions at the hydroxyl group during synthesis.

  • Q2: Which coupling reagent is best for this compound?

    • A2: The choice of coupling reagent depends on a balance of factors including efficiency, cost, and the potential for side reactions. For a sterically hindered amino acid like this compound, highly efficient uronium/aminium salts like HATU and HCTU are often recommended for their speed and ability to overcome steric hindrance. For couplings where minimizing racemization is the absolute priority, a combination of DIC/Oxyma Pure is an excellent choice.

  • Q3: Can I use carbodiimides like DCC or DIC for coupling this compound?

    • A3: Yes, carbodiimides like DIC can be used, but it is crucial to include an additive such as HOBt or, preferably, Oxyma Pure. These additives act as racemization suppressants and can also enhance the coupling rate. DCC is generally not recommended for solid-phase synthesis as its urea byproduct is insoluble and can clog the resin.

  • Q4: My reaction monitoring (Kaiser test) remains positive even after extended coupling times. What should I do?

    • A4: A persistent positive Kaiser test indicates the presence of unreacted free amines. In this situation, you should perform a second coupling (a "double couple") with a fresh solution of activated this compound. If the problem persists across multiple coupling cycles, it may be indicative of peptide aggregation on the resin, which requires changes to the solvent system or synthesis strategy.

Data Presentation

The following tables summarize the expected performance of common coupling reagents for sterically hindered amino acids like this compound, based on collated data from studies on similar peptide couplings.[1]

Table 1: Performance Comparison of Common Coupling Reagents

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATU NoneDIPEA, NMM, or CollidineHighLow to ModerateFast reaction times and high efficiency. The choice of base can influence the extent of epimerization.
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.
DIC/Oxyma OxymaNone/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids.
DIC/HOBt HOBtNone/DIPEAGood to HighLow to ModerateA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a general procedure for coupling this compound onto a resin-bound free amine using HATU.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Previous Amino Acid Deprotection: If applicable, remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide. This is typically done with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF after deprotection.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring:

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue agitation or consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Coupling in SPPS start Start: Resin with Free Amine resin_swelling 1. Resin Swelling in DMF start->resin_swelling deprotection 2. N-terminal Deprotection (if applicable) resin_swelling->deprotection washing1 3. Wash with DMF deprotection->washing1 coupling 5. Add Activated Amino Acid to Resin washing1->coupling activation 4. Pre-activate this compound with Coupling Reagent (e.g., HATU) + Base activation->coupling monitoring 6. Monitor Reaction (Kaiser Test) coupling->monitoring washing2 7. Wash Resin (DMF, DCM) monitoring->washing2 Negative recouple Re-couple with Fresh Reagents monitoring->recouple Positive next_cycle Proceed to Next Cycle washing2->next_cycle recouple->coupling

Caption: Workflow for this compound coupling in SPPS.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Reactions start Low Yield / Incomplete Reaction check_reagent Is Coupling Reagent Strong Enough? (e.g., HATU, HCTU) start->check_reagent check_time Is Reaction Time Sufficient? check_reagent->check_time Yes solution_reagent Switch to Stronger Reagent (HATU, HCTU, PyBOP) check_reagent->solution_reagent No check_monitoring Is Kaiser Test Negative? check_time->check_monitoring Yes solution_time Increase Reaction Time and/or Temperature check_time->solution_time No check_solubility Is Peptide Aggregation Suspected? check_monitoring->check_solubility No solution_recouple Perform a Double Couple check_monitoring->solution_recouple Yes (if still positive) solution_solvent Change Solvent (e.g., NMP) or Add DMSO check_solubility->solution_solvent Yes

References

effect of different solvents on Z-D-Ser(TBu)-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Z-D-Ser(TBu)-OH. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for coupling this compound and why?

A1: The most common solvents for solid-phase peptide synthesis (SPPS), including the coupling of this compound, are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] Dichloromethane (DCM) is also frequently used, particularly in Boc-protection strategies. These solvents are favored for their ability to swell the resin support, dissolve the protected amino acids and reagents, and facilitate the coupling reaction. For instance, DMF is a cost-effective and versatile solvent that effectively solvates the growing peptide chain.[1] NMP is often considered a superior solvent for improving coupling yields, especially in cases of difficult sequences, due to its higher polarity and efficient resin solvation properties.[2]

Q2: I am observing low coupling efficiency with this compound. What are the likely causes?

A2: Low coupling efficiency with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the serine side chain, in conjunction with the Z-group on the N-terminus, can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[3]

  • Suboptimal Solvent Choice: The solvent may not be adequately swelling the resin or solvating the peptide chain, leading to poor accessibility of the reactive sites.

  • Inefficient Activation: The coupling reagents used may not be sufficiently reactive to activate the sterically hindered this compound carboxylic acid.

Q3: How does the choice of solvent affect the risk of epimerization during the coupling of serine derivatives?

A3: The choice of solvent can influence the rate of epimerization, a side reaction that can compromise the stereochemical integrity of the peptide. Polar aprotic solvents like DMF have been reported to potentially increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM).[4] However, the solubility of reagents and the solvation of the peptide-resin are critical for efficient coupling, creating a necessary balance. For particularly sensitive couplings, a mixture of solvents, such as chloroform and trifluoroethanol, has been shown to suppress epimerization while maintaining solubility.[4]

Q4: Can I use a mixture of solvents to improve the coupling efficiency of this compound?

A4: Yes, using a solvent mixture can be a highly effective strategy, especially for "difficult" couplings where aggregation is a concern. A well-known example is the "Magic Mixture," which consists of DCM, DMF, and NMP in a 1:1:1 ratio. The addition of chaotropic salts or nonionic detergents can also help disrupt hydrogen bonding and reduce aggregation.[3] For sequences prone to strong secondary structure formation, the use of solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as additives can be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Inadequate resin swellingSwitch to a more effective swelling solvent like NMP or a DMF/DCM mixture.
Peptide aggregationUse a solvent mixture (e.g., "Magic Mixture"), add a chaotropic agent, or incorporate a small percentage of DMSO.[3]
Steric hindrance of this compoundUse a more potent coupling reagent such as HATU, HCTU, or COMU. Increase the coupling time and/or temperature.
Presence of Deletion Sequences Incomplete coupling in the previous cycleDouble couple the amino acid preceding the this compound. Cap any unreacted amines with acetic anhydride after the coupling step.
Aggregation blocking reactive sitesSee "Peptide aggregation" above.
Epimerization of the Serine Residue Use of a strong base with a polar solventConsider using a weaker base like collidine in place of DIPEA, especially when using DMF or NMP. Perform the coupling at a lower temperature.
Prolonged activation timeUse in-situ activation methods where the coupling reagent is added directly to the resin after the amino acid.
Poor Solubility of this compound Incorrect solvent choiceWhile this compound is generally soluble in common SPPS solvents, ensure complete dissolution before adding to the resin. Sonication may aid dissolution.

Quantitative Data on Coupling Efficiency

Solvent Typical Coupling Efficiency (%) Key Considerations
N,N-Dimethylformamide (DMF) 85 - 95Good balance of resin swelling, reagent solubility, and cost. May slightly increase the risk of epimerization with strong bases.[4]
N-Methyl-2-pyrrolidone (NMP) 90 - 98Excellent for resin swelling and solvating difficult sequences, often leading to higher yields.[1][2] More viscous and expensive than DMF.
Dichloromethane (DCM) 75 - 85Less effective at solvating the growing peptide chain, which can lead to lower yields in longer or more complex peptides. Often used in combination with DMF.
Tetrahydrofuran (THF) 80 - 90Can be a good alternative, especially with PEG-based resins and for coupling hindered amino acids.[2]
DMF / DCM (1:1) 88 - 96A common mixture that leverages the advantages of both solvents. DCM can improve the solubility of some reagents while DMF aids in peptide chain solvation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide.

Materials:

  • Resin with N-terminal deprotected amino group

  • This compound (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents)

  • Solvent (e.g., DMF or NMP)

  • Washing solvents (DMF, DCM)

  • Capping solution (e.g., 5% acetic anhydride, 5% pyridine in DMF)

Procedure:

  • Resin Swelling: Swell the resin in the chosen coupling solvent (e.g., DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in the coupling solvent. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion.[5] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with the coupling solvent (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 20 minutes.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection and coupling cycle.

Protocol 2: Assessing Coupling Efficiency

This protocol outlines a method to quantify the efficiency of a coupling reaction.

Procedure:

  • Perform Coupling: Follow the coupling protocol as described above.

  • Resin Sampling: After the coupling and washing steps, take a small, weighed sample of the dried resin (e.g., 5-10 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Analysis: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC).

  • Quantification: Determine the relative peak areas of the desired peptide and any deletion sequences (peptide lacking the coupled this compound). The coupling efficiency can be calculated as: Efficiency (%) = [Area(desired peptide) / (Area(desired peptide) + Area(deletion sequence))] * 100

Visualizations

Experimental_Workflow start Start resin_swelling Resin Swelling start->resin_swelling deprotection N-terminal Deprotection resin_swelling->deprotection washing1 Washing deprotection->washing1 coupling Coupling Reaction washing1->coupling activation Amino Acid Activation (this compound) activation->coupling monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring washing2 Washing monitoring->washing2 capping Capping (Optional) monitoring->capping Incomplete next_cycle Proceed to Next Cycle washing2->next_cycle end End next_cycle->end capping->washing2 Troubleshooting_Guide start Low Coupling Efficiency Observed check_solubility Is this compound fully dissolved? start->check_solubility check_reagents Are coupling reagents and base fresh and potent? check_solubility->check_reagents Yes sonicate Sonciate to aid dissolution check_solubility->sonicate No check_aggregation Is peptide aggregation suspected? check_reagents->check_aggregation Yes new_reagents Use fresh reagents or a more potent activator (e.g., HATU) check_reagents->new_reagents No check_sterics Is steric hindrance a primary concern? check_aggregation->check_sterics No change_solvent Switch to NMP or use a solvent mixture (e.g., with DMSO) check_aggregation->change_solvent Yes increase_time_temp Increase coupling time and/or temperature check_sterics->increase_time_temp Yes double_couple Perform a double coupling check_sterics->double_couple No sonicate->check_reagents new_reagents->check_aggregation change_solvent->check_sterics increase_time_temp->double_couple

References

Technical Support Center: Optimizing Peptide Coupling with HOBt and Oxyma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as coupling additives in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of coupling additives like HOBt and Oxyma in peptide synthesis?

A1: In peptide synthesis, particularly when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is prone to side reactions, most notably racemization of the amino acid, which can compromise the stereochemical integrity of the final peptide. Coupling additives such as HOBt and Oxyma are employed to intercept this reactive intermediate, converting it into a more stable and less racemization-prone active ester (an OBt- or Oxyma-ester). This active ester then reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond with a reduced risk of epimerization.[1] Additives are strongly recommended in all amide bond formations with carbodiimides to enhance reactivity and reduce the formation of epimers and N-acyl ureas.[2]

Q2: What are the main differences between HOBt and Oxyma?

A2: While both HOBt and Oxyma serve a similar function, there are critical differences between them:

  • Racemization Suppression: Oxyma is generally considered superior to HOBt in suppressing racemization.[3][4] Experimental data across various peptide models consistently demonstrates that Oxyma provides lower levels of epimerization, leading to higher purity of the final peptide.[3][4]

  • Safety: Anhydrous HOBt is classified as a Class 1 explosive, posing significant safety risks in the laboratory and restrictions on its transportation and use.[5] In contrast, Oxyma is a non-explosive and thermally stable alternative, offering a significantly improved safety profile.[5]

  • Reactivity: Oxyma esters are generally more reactive than HOBt esters, which can lead to faster and more efficient coupling reactions.

  • Side Reactions: While both additives effectively reduce common side reactions, Oxyma has been reported to be more effective in minimizing insertion side-reactions at couplings involving proline residues.[6] However, under certain conditions with DIC, Oxyma can lead to the release of hydrogen cyanide (HCN), a potential hazard that can be mitigated with careful protocol adjustments.[7]

Q3: When should I choose Oxyma over HOBt?

A3: Given its superior performance in racemization suppression and its enhanced safety profile, Oxyma is the recommended choice in most applications, especially for:

  • Synthesis of peptides with racemization-prone amino acids: Such as histidine, cysteine, and phenylalanine.

  • Fragment condensation: Where the risk of racemization is particularly high.

  • Automated peptide synthesis: Where safety and efficiency are paramount.

  • "Difficult" sequences: Prone to aggregation or steric hindrance.

HOBt may still be considered for routine syntheses of non-complex peptides where cost is a primary concern and appropriate safety measures are in place.

Q4: Can HOBt or Oxyma be used with coupling reagents other than carbodiimides?

A4: Yes, HOBt and Oxyma are often incorporated into the structure of other classes of coupling reagents, such as uronium/aminium and phosphonium salts (e.g., HBTU, HATU, PyBOP). These reagents deliver the active ester in a pre-activated form. Using HOBt or Oxyma as additives with these reagents can further enhance coupling efficiency and suppress side reactions.[8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).

  • Resin beads appear shrunken or do not swell properly, indicating potential aggregation.[9]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance For bulky amino acids (e.g., Val, Ile, Aib), extend the coupling time or perform a double coupling. Consider switching to a more powerful coupling reagent in combination with Oxyma.
Peptide Aggregation Aggregation of the growing peptide chain on the resin can block reactive sites.[9] To mitigate this: • Switch to a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.[9] • Incorporate backbone-protecting groups like pseudoprolines or Dmb/Hmb dipeptides every 6-7 residues to disrupt secondary structure formation.[10] • Perform the coupling at an elevated temperature.[9]
Reagent Degradation Ensure that the amino acids, coupling reagents, and additives are fresh and have been stored correctly. Carbodiimides, in particular, can be sensitive to moisture.
Insufficient Reagent Equivalents For difficult couplings, increase the equivalents of the amino acid, coupling reagent, and additive. A typical starting point is 3-5 equivalents of each relative to the resin loading.
Issue 2: High Levels of Racemization

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Racemization Suppression If using HOBt, switch to Oxyma, which has demonstrated superior performance in minimizing racemization.[3][4] For particularly sensitive amino acids, consider using HOAt, though be mindful of its explosive nature.
Prolonged Activation Time Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide. Overly long activation times can increase the risk of oxazolone formation, a key intermediate in the racemization pathway.[1]
Excessive Base If using onium salt-based coupling reagents, the presence of a base is necessary. However, a strong or excess base can promote racemization. Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like diisopropylethylamine (DIEA) in the minimum required amount.
Sensitive Amino Acids For racemization-prone residues like His and Cys, ensure proper side-chain protection. For His, protecting the imidazole nitrogen can significantly reduce racemization.

Data Presentation

Table 1: Comparative Racemization Levels with HOBt and Oxyma

The following table summarizes the percentage of D-isomer (racemization) observed during the coupling of various amino acids in different peptide synthesis models. Lower values indicate better performance.

Peptide Model / Coupled ResidueAdditive% D-Isomer (Racemization)Reference
Z-Phg-Pro-NH₂HOBt9.3%[4]
Oxyma1.0%[4]
Z-Phe-Val-Pro-NH₂HOBt8.9%[4]
Oxyma3.8%[4]
H-Gly-Cys-Phe-NH₂HOBt0.2%[4]
Oxyma0.1%[4]
H-Gly-His-Phe-NH₂HOBt5.1%[7]
Oxyma3.0%[7]
Table 2: Comparative Coupling Efficiency of HOBt and Oxyma

This table presents the purity of the target peptide in the crude product after synthesis of the challenging Acyl Carrier Protein (65-74) fragment, indicating the efficiency of the coupling process.

AdditiveTarget Peptide Purity (%)Reference
HOBt60.2%[11]
Oxyma69.0%[11]

Experimental Protocols

Standard Protocol for DIC/HOBt Coupling in SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3-5 equivalents) to initiate the coupling reaction.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Standard Protocol for DIC/Oxyma Coupling in SPPS
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF.

  • Amino Acid Activation: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Reaction: Allow the coupling reaction to proceed with agitation for 1-2 hours at room temperature. Monitor for completion with the ninhydrin test.

  • Washing: After a complete reaction, wash the resin with DMF, DCM, and DMF to prepare for the subsequent coupling step.

Visualizations

Caption: General mechanism of carbodiimide-mediated peptide coupling with an additive.

Troubleshooting_Workflow Start Low Coupling Efficiency or High Racemization Check_Additives Evaluate Coupling Additive Start->Check_Additives Using_HOBt Using HOBt? Check_Additives->Using_HOBt Switch_to_Oxyma Switch to Oxyma for better racemization suppression and safety Using_HOBt->Switch_to_Oxyma Yes Check_Conditions Review Reaction Conditions Using_HOBt->Check_Conditions No Switch_to_Oxyma->Check_Conditions Check_Aggregation Signs of Aggregation? Check_Conditions->Check_Aggregation Modify_Solvent Modify Solvent System (e.g., NMP, chaotropic salts) Check_Aggregation->Modify_Solvent Yes Check_Reagents Check Reagent Quality and Equivalents Check_Aggregation->Check_Reagents No Modify_Solvent->Check_Reagents Increase_Equivalents Increase Equivalents or Use Fresh Reagents Check_Reagents->Increase_Equivalents End Improved Synthesis Increase_Equivalents->End

Caption: Troubleshooting workflow for common peptide coupling issues.

Additive_Comparison HOBt HOBt 1-Hydroxybenzotriazole Potentially Explosive Good Racemization Suppression Oxyma Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetate Non-Explosive Excellent Racemization Suppression Generally Higher Efficiency

References

Kaiser Test for Z-D-Ser(TBu)-OH Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling completion of Z-D-Ser(TBu)-OH in solid-phase peptide synthesis (SPPS) using the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work?

The Kaiser test, or ninhydrin test, is a colorimetric assay used to detect the presence of free primary amines on the solid-phase resin.[1] Ninhydrin reacts with primary amines to produce a characteristic deep blue or purple color, known as Ruhemann's purple.[2] A positive test (blue color) after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction. A negative test (colorless or yellow solution) suggests that the coupling is complete, as the N-terminal amine has been acylated and is no longer available to react with ninhydrin.[3]

Q2: Is the Kaiser test reliable for monitoring the coupling of this compound?

The Kaiser test is generally a reliable method for detecting the presence of the primary amine on the N-terminus of the peptide chain before and after the coupling of this compound. However, due to the steric hindrance from the tert-butyl (TBu) protecting group on the serine side chain, there can be challenges that may lead to ambiguous or misleading results. It is crucial to follow the experimental protocol precisely and to be aware of potential pitfalls such as false negatives.

Q3: Can the Z (benzyloxycarbonyl) protecting group interfere with the Kaiser test?

The Z (benzyloxycarbonyl) group is a carbamate-based protecting group. While the search results extensively discuss the lability of the Fmoc group under Kaiser test conditions (excessive heat and pyridine) leading to false positives, the Z group is generally more stable under these conditions.[4][5] However, any degradation of the N-terminal protecting group can expose the primary amine and lead to a false positive result.

Q4: What do the different color results in a Kaiser test for this compound coupling indicate?

The interpretation of the Kaiser test results is crucial for making informed decisions during peptide synthesis. The following table summarizes the typical observations and their interpretations.

Color of BeadsColor of SolutionInterpretationRecommended Action
Intense BlueIntense BlueFailed couplingCheck reagents and protocol, then recouple.[6]
Dark BlueLight BlueIncomplete couplingRecouple the amino acid.[6]
ColorlessDark BlueNearly complete couplingExtend coupling time or cap unreacted amines.[6]
Faint Blue/GrayFaint Blue/YellowAmbiguous resultSee Troubleshooting Guide for sterically hindered residues.
Colorless/YellowColorless/YellowComplete couplingProceed to the next step in the synthesis.[3]

Q5: Are there alternative tests to the Kaiser test for monitoring difficult couplings?

Yes, if the Kaiser test yields ambiguous results, several alternative tests can be employed:

  • Chloranil Test: This test is particularly useful for detecting secondary amines (like proline), but can also be used for primary amines. A positive result is indicated by the beads turning blue.[4]

  • Isatin Test: This test is also recommended for detecting unprotected N-terminal proline, resulting in a blue color if the coupling is incomplete.[4]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test is of similar sensitivity to the Kaiser test for primary amines and results in orange-red beads for a positive test.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using the Kaiser test to monitor this compound coupling.

Issue 1: The Kaiser test is positive (blue) after the initial coupling of this compound.

  • Possible Cause: Incomplete coupling due to the steric hindrance of the TBu group and the bulky Z-protecting group.

  • Solution:

    • Recouple: Perform a second coupling reaction with fresh reagents.[4]

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU, which are known to be effective for difficult couplings.[4]

    • Extend Reaction Time: Increase the coupling reaction time to allow for the sterically hindered amino acid to react completely.

    • Change Solvent: If peptide aggregation is suspected, consider switching the solvent from DMF to NMP or DMSO, or using a mixture of DCM/DMF.[4]

Issue 2: The Kaiser test is negative (yellow) or very faintly blue, but subsequent steps suggest the coupling was incomplete (e.g., presence of deletion sequences in mass spectrometry).

  • Possible Cause: A false negative result. The sterically bulky TBu group on the serine side chain may restrict the access of the ninhydrin reagent to the unreacted N-terminal amine, leading to a weak or negative color change even when unreacted sites are present.

  • Solution:

    • Perform a Capping Step: To block any potential unreacted N-terminal amines, treat the resin with a capping agent like acetic anhydride.[4] This will prevent the formation of deletion peptide impurities.

    • Use an Alternative Test: Employ a different qualitative test, such as the Chloranil or TNBS test, to confirm the presence or absence of free amines.[4]

    • Analytical Confirmation: For critical syntheses, cleave a small amount of the peptide from the resin and analyze it by HPLC and mass spectrometry to confirm the successful coupling.[4]

Issue 3: The Kaiser test result is ambiguous (e.g., grayish or faint blue beads).

  • Possible Cause: This can be due to very low levels of unreacted amines or slight degradation of protecting groups. The steric hindrance of this compound can also contribute to a less intense color change.

  • Solution:

    • Err on the side of caution: It is often prudent to perform a second coupling or a capping step when the result is not a clear negative.[7]

    • Compare with a Control: Run the Kaiser test on a sample of the resin before the coupling step (after deprotection) to have a clear positive control for comparison.

    • Microscopic Examination: Carefully examine the beads under a microscope to get a clearer view of the color distribution.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Place the washed beads in a small test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[6]

  • Heat the test tube at 110-120°C for 5 minutes.[3][6]

  • Observe the color of the beads and the solution and interpret the results as described in the FAQ section.

Protocol 2: Capping of Unreacted Amines

Reagents:

  • Acetic anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • After an incomplete coupling reaction, wash the resin thoroughly with DMF.

  • Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 10:10:80 (v/v/v).

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[7]

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free amines (the test should be negative). If the test is still positive, repeat the capping procedure.[4]

Visualizing the Workflow

Diagram 1: Kaiser Test Workflow for this compound Coupling

G cluster_0 SPPS Cycle Start Start: Resin with free N-terminal amine Couple Couple this compound Start->Couple Wash_Resin Wash Resin (DMF, Ethanol) Couple->Wash_Resin Kaiser_Test Perform Kaiser Test Wash_Resin->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Incomplete Negative Negative (Yellow) Kaiser_Test->Negative Complete Recouple_Cap Recouple or Cap Positive->Recouple_Cap Next_Step Proceed to next deprotection/coupling Negative->Next_Step Recouple_Cap->Wash_Resin

Caption: Workflow for monitoring this compound coupling using the Kaiser test.

Diagram 2: Troubleshooting Logic for Ambiguous Kaiser Test Results

G cluster_1 Troubleshooting Pathway Ambiguous_Test Ambiguous Kaiser Test (Faint blue/gray) False_Negative Potential False Negative due to Steric Hindrance? Ambiguous_Test->False_Negative Incomplete_Coupling Low Level of Incomplete Coupling? Ambiguous_Test->Incomplete_Coupling Action Recommended Action False_Negative->Action Incomplete_Coupling->Action Recouple Recouple this compound Action->Recouple Cap Cap with Acetic Anhydride Action->Cap Alternative_Test Use Alternative Test (e.g., Chloranil) Action->Alternative_Test Proceed Proceed with Caution Recouple->Proceed Cap->Proceed Alternative_Test->Proceed

Caption: Decision-making process for ambiguous Kaiser test results.

References

Technical Support Center: Purification of Crude Peptides Containing Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude peptides containing Z-D-Ser(TBu)-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude peptides containing this compound.

Issue 1: Poor Solubility of the Crude Peptide

  • Question: My crude peptide containing this compound is difficult to dissolve in standard aqueous buffers for HPLC purification. What should I do?

  • Answer: This is a common challenge due to the hydrophobic nature of the Z (Benzyloxycarbonyl) protecting group.[1] Here are several strategies to improve solubility:

    • Use of Organic Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol before slowly diluting with the aqueous mobile phase.[2][3][4]

    • pH Adjustment: Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility. For basic peptides, a dilute acidic solution can be used, and for acidic peptides, a dilute basic solution may help.[5]

    • Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents like guanidinium chloride or urea can disrupt intermolecular hydrogen bonds and improve solubility. Note that these may need to be removed in a subsequent step.[1]

    • Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution.[4]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening) in HPLC

  • Question: During RP-HPLC analysis of my this compound peptide, I am observing significant peak tailing and broadening. What could be the cause and how can I improve the peak shape?

  • Answer: Poor peak shape is often a result of secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase conditions.[6] Consider the following solutions:

    • Optimize Mobile Phase Additive: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard for peptide purification and helps to minimize secondary interactions with the silica matrix.[6]

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by increasing peptide solubility and reducing mobile phase viscosity.[2]

    • Adjust the Gradient Slope: A shallower gradient during elution can improve peak sharpness by allowing for better interaction between the peptide and the stationary phase.[6]

    • Lower the Flow Rate: Reducing the flow rate can sometimes lead to sharper peaks, but be mindful of longer run times.[6]

Issue 3: Incomplete Removal of the Z-Protecting Group

  • Question: After the cleavage reaction, I still see a significant amount of the Z-protected peptide in my crude product. How can I ensure complete deprotection?

  • Answer: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[1] Incomplete cleavage can result from several factors:

    • Catalyst Activity: Ensure the palladium catalyst is fresh and active.

    • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring and sufficient reaction time and/or hydrogen pressure.[1]

    • Alternative Cleavage Cocktail: If hydrogenation is not effective, a stronger acidic cleavage cocktail may be necessary. However, be aware that harsh acidic conditions can affect other acid-labile protecting groups.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound peptide?

A1: Besides residual protected peptide, common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[7]

  • Truncated Sequences: Shorter peptide fragments.

  • Side-Chain Protecting Group Adducts: Reattachment of protecting groups to other reactive sites on the peptide during cleavage.

  • Oxidized Peptides: If the sequence contains susceptible residues like methionine or tryptophan.[7]

  • Diastereomers: Racemization of amino acids can occur during synthesis.[7]

Q2: How does the presence of a D-amino acid like D-Serine affect the purification process?

A2: The incorporation of a D-amino acid can influence the peptide's secondary structure, potentially leading to altered chromatographic behavior compared to its all-L-amino acid counterpart.[8][9] While it enhances stability against enzymatic degradation, it can sometimes promote aggregation.[1][8] The purification strategy itself (e.g., RP-HPLC) is generally not altered, but you may observe different retention times and peak shapes.

Q3: What is the best initial approach for developing an HPLC purification method for my this compound peptide?

A3: Start with a broad analytical gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes) to determine the approximate elution conditions for your peptide.[6] Based on the retention time from this scouting run, you can then design a shallower, more focused preparative gradient to optimize the separation of your target peptide from impurities.[6]

Q4: Can I use recrystallization to purify my crude this compound peptide?

A4: Recrystallization can be a viable purification method for some protected peptides, especially if the crude product is relatively pure. The success of this technique depends on finding a suitable solvent system where the peptide has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain soluble. A trial-and-error approach with different solvent combinations (e.g., ethanol/water, isopropanol/ether) is often necessary.

Data Presentation

Table 1: Common Impurities in Crude Peptides Containing this compound

Impurity TypeDescriptionExpected Mass Difference (from target peptide)
Deletion Sequence Missing one amino acid residue.Varies depending on the deleted amino acid.
Truncated Sequence Incomplete peptide chain.Varies.
Incomplete Z-group removal Z-group (C₈H₇O₂) remains on the N-terminus.+134.1 Da
Incomplete tBu-group removal tBu-group (C₄H₉) remains on the Ser side chain.+56.1 Da
Oxidation Addition of one oxygen atom to susceptible residues (e.g., Met, Trp).+16.0 Da
Deamidation Loss of ammonia from Asn or Gln residues.+1.0 Da

Table 2: Example RP-HPLC Gradient for Purification of a Hydrophobic Z-Protected Peptide

Time (minutes)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
0-59551.0
5-3595 -> 355 -> 651.0
35-4035 -> 565 -> 951.0
40-455951.0
45-505 -> 9595 -> 51.0

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC Purification of a Crude this compound Peptide

  • Sample Preparation:

    • Weigh approximately 10 mg of the crude lyophilized peptide.

    • Attempt to dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water).

    • If solubility is poor, add a minimal amount of a strong organic solvent (e.g., 50-100 µL of DMSO) and vortex until the peptide dissolves.[2]

    • Slowly add Mobile Phase A to the desired final concentration, ensuring the peptide remains in solution.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: Begin with a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the elution profile. Based on the results, optimize with a shallower gradient around the elution point of the target peptide (see Table 2 for an example).

    • Flow Rate: Typically 1.0 mL/min for an analytical column (4.6 mm ID) and scaled up accordingly for preparative columns.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

    • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Pool the fractions with the desired purity (>95% or as required).

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis and Final Product Crude_Peptide Crude this compound Peptide Dissolution Dissolution in appropriate solvent Crude_Peptide->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection Injection onto C18 Column Filtration->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Mass_Verification Mass Verification (MS) Purity_Check->Mass_Verification Pooling Pooling of Pure Fractions Mass_Verification->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide

Caption: Experimental workflow for the purification of crude peptides containing this compound.

References

Validation & Comparative

A Tale of Two Protecting Groups: Z-D-Ser(tBu)-OH vs. Fmoc-D-Ser(tBu)-OH in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimately, the success of synthesizing a target peptide. This guide provides a comprehensive comparison of two key protected amino acid derivatives, the classic Z-D-Ser(tBu)-OH and the modern workhorse, Fmoc-D-Ser(tBu)-OH. While both serve to protect the α-amino group of D-serine during peptide chain elongation, their underlying chemistries lead to vastly different applications and outcomes.

The advent of Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field, and with it, the prevalence of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group has soared.[1][2] Its base-lability and orthogonality to acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group, form the cornerstone of the now dominant Fmoc/tBu strategy.[3][4] In contrast, the Carboxybenzyl (Z or Cbz) protecting group, a stalwart of classical solution-phase peptide synthesis, has seen its application in SPPS largely diminish due to the harsh conditions required for its removal.[5][6]

This guide will delve into the performance characteristics of each protecting group, present detailed experimental protocols for their use, and provide visualizations to clarify the synthetic workflows.

Performance Comparison: A Shift in Paradigm

Direct quantitative comparisons of this compound and Fmoc-D-Ser(tBu)-OH in the context of modern SPPS are scarce in the literature, primarily because the Z-protecting group is seldom used in this application. However, a qualitative and conceptual comparison based on the well-established principles of each strategy reveals a clear preference for the Fmoc approach in SPPS.

FeatureThis compoundFmoc-D-Ser(tBu)-OH
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
α-Amino Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Orthogonality in SPPS Not orthogonal with standard acid-labile resins and side-chain protecting groups.Fully orthogonal with the acid-labile tBu side-chain protecting groups and resin linkers.[3][4]
Reaction Conditions Harsher, potentially incompatible with sensitive residues or modifications.Milder, preserving the integrity of complex and modified peptides.[]
Automation Compatibility Not readily amenable to automated SPPS.Highly compatible with automated synthesizers.[8]
Typical Coupling Yield in SPPS Not typically used; lower yields expected due to harsh deprotection.Generally high, often exceeding 99% per coupling step.[8]
Purity in SPPS Prone to side reactions and impurities due to harsh deprotection.High purity achievable with optimized protocols.
Monitoring Difficult to monitor reaction completion in real-time.Fmoc deprotection can be monitored by UV absorbance of the released dibenzofulvene-piperidine adduct.

The Fmoc/tBu strategy's mild deprotection conditions and orthogonality are particularly advantageous for the synthesis of delicate peptides, including those with post-translational modifications.[9] The repeated acid exposure required in the older Boc/Bzl strategy, and the even harsher conditions for Z-group cleavage, can lead to side reactions and degradation of the growing peptide chain.[10]

Experimental Protocols

Fmoc-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Ser(tBu)-OH on a Rink Amide resin for a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a peptide synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes with gentle agitation.[11]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 10-15 minutes.[12]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-D-Ser(tBu)-OH:

  • In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[11]

  • To ensure complete coupling, a ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction.[13]

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting group.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

This compound in Solution-Phase Peptide Synthesis

This protocol provides a general outline for a dipeptide synthesis in solution using this compound.

1. Protection of the C-terminal Amino Acid:

  • Protect the carboxyl group of the C-terminal amino acid, for example, as a methyl or benzyl ester.

2. Activation of this compound:

  • Dissolve this compound in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/DIPEA to activate the carboxyl group.

3. Coupling:

  • Add the protected C-terminal amino acid to the activated this compound solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

4. Work-up and Purification:

  • Filter to remove any precipitated urea (if DCC is used).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Purify the protected dipeptide by column chromatography or recrystallization.

5. Z-Group Deprotection:

  • Dissolve the purified, protected dipeptide in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogen gas (hydrogenolysis) until the deprotection is complete (monitored by TLC).

  • Filter off the catalyst and evaporate the solvent to obtain the dipeptide.

Visualizing the Synthetic Workflows

To further elucidate the differences between these two strategies, the following diagrams illustrate the experimental workflows.

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Final Amino Acid Start Resin Swelling (DMF) Start->Fmoc_Deprotection Purification Precipitation & Purification Final_Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Z_Solution_Phase_Workflow Z_AA_Activation Activation of Z-AA-OH (e.g., DCC) Coupling Coupling with C-term protected AA Z_AA_Activation->Coupling Purification1 Work-up & Purification (Chromatography/Recrystallization) Coupling->Purification1 Z_Deprotection Z-Group Deprotection (Hydrogenolysis) Purification1->Z_Deprotection Purification2 Final Purification Z_Deprotection->Purification2 Signaling_Pathway Peptide D-Serine Containing Peptide Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Head-to-Head Battle of Protecting Groups: tBu vs. Trt for Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the selection of an appropriate side-chain protecting group for serine is a critical decision that profoundly influences coupling efficiency, prevention of side reactions, and the overall synthetic strategy. This guide provides an in-depth, data-driven comparison of the two most common protecting groups for serine in Fmoc-based solid-phase peptide synthesis (SPPS): the tert-butyl (tBu) group and the trityl (Trt) group.

The hydroxyl group of serine is nucleophilic and requires protection to prevent undesirable side reactions during peptide chain elongation. The choice between the robust tBu ether and the bulky, yet more labile, Trt ether is often dictated by the specific demands of the peptide sequence and the desired final product.

At a Glance: Key Differences

FeaturetBu (tert-Butyl)Trt (Trityl)
Primary Application Standard protection for routine Fmoc-SPPS.[1]"Difficult" or aggregation-prone sequences, synthesis of protected peptide fragments.[1][2]
Lability Acid-labile (cleaved by strong acid, e.g., high concentration of TFA).[3]Highly acid-labile (cleaved by mild acid, e.g., dilute TFA).[3]
Advantages Highly stable to basic Fmoc deprotection conditions, cost-effective, good solubility of the protected amino acid.[1]Milder cleavage conditions, useful for synthesizing protected peptide fragments, bulky group can disrupt peptide aggregation.[1][2]
Disadvantages Requires strong acid for cleavage which can be harsh on sensitive peptides, can lead to t-butyl cation side products.[1]Higher cost, bulky nature may hinder coupling efficiency, potential for higher racemization with certain reagents.

Performance in Peptide Synthesis: A Quantitative Look

While extensive head-to-head quantitative data for coupling yields and racemization under identical conditions are not always available in single studies, analysis of published data provides valuable insights.

A significant advantage of the Trt group is often observed in the synthesis of "difficult" or aggregation-prone sequences, such as those containing multiple serine residues. The steric bulk of the Trt group can disrupt interchain hydrogen bonding, a primary driver of aggregation, leading to higher purity of the crude peptide.[1]

One study comparing the synthesis of model peptides containing various amino acids, including serine, demonstrated that the use of Fmoc/Trt-protected amino acids consistently resulted in crude peptides of higher purity compared to those synthesized with Fmoc/tBu-amino acids.[4]

Table 1: Purity of Crude Peptides Synthesized with Fmoc/tBu vs. Fmoc/Trt Protection [4]

Peptide SequenceProtecting Group StrategyCrude Peptide Purity (%)
Model Peptide with Ser and MetFmoc/tBu68
Model Peptide with Ser and MetFmoc/Trt98
Model Peptide with Ser and TrpFmoc/tBu78
Model Peptide with Ser and TrpFmoc/Trt>95
Complex Model PeptideFmoc/tBu43
Complex Model PeptideFmoc/Trt92 (with 1.1% TFA deprotection)

Side Reactions: Racemization and Beyond

A critical consideration in peptide synthesis is the maintenance of stereochemical integrity. Racemization of the activated amino acid can occur during coupling. For serine, the choice of protecting group, coupling reagent, and base can influence the extent of this side reaction.

It has been reported that the use of N,N-Diisopropylethylamine (DIPEA) as a base can induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[1][5] The use of a less hindered base like collidine has been recommended to mitigate this. For couplings where racemization is a significant concern, such as with Fmoc-Cys(Trt)-OH, base-free conditions using DIC and an additive like HOBt or Oxyma Pure are often preferred.[6] While direct quantitative comparisons for serine are limited, the general principles suggest that the bulkier Trt group might have a slightly higher propensity for racemization depending on the coupling conditions.

Other potential side reactions for serine include β-elimination to form dehydroalanine under basic conditions and N-O acyl shift during strong acid cleavage.[1] While a stable ether linkage provided by both tBu and Trt groups minimizes β-elimination during Fmoc deprotection, the harsh acidic conditions required to cleave the tBu group can promote the N-O acyl shift.

Experimental Protocols

Detailed methodologies for the use of both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Synthesis of Fmoc-Ser(tBu)-OH

The synthesis of Fmoc-Ser(tBu)-OH is a multi-step process that is crucial for ensuring the high purity of this building block.[7]

DOT Script for Synthesis of Fmoc-Ser(tBu)-OH

G cluster_0 Synthesis of Fmoc-Ser(tBu)-OH L-Serine L-Serine L-Serine_Methyl_Ester_HCl L-Serine Methyl Ester HCl L-Serine->L-Serine_Methyl_Ester_HCl Methanol, Thionyl Chloride O-tert-butyl_Serine_Methyl_Ester_tosilate (S)-O-tert-butyl Serine Methyl Ester tosilate L-Serine_Methyl_Ester_HCl->O-tert-butyl_Serine_Methyl_Ester_tosilate Isobutene, p-Toluenesulfonic acid O-tert-butyl_Serine (S)-O-tert-butyl Serine O-tert-butyl_Serine_Methyl_Ester_tosilate->O-tert-butyl_Serine Saponification Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH O-tert-butyl_Serine->Fmoc-Ser(tBu)-OH Fmoc-Cl or Fmoc-OSu

Caption: Synthesis pathway for Fmoc-Ser(tBu)-OH.

Standard SPPS Cycle with Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH

DOT Script for a Standard SPPS Cycle

G cluster_1 Standard SPPS Cycle Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Fmoc-Ser(PG)-OH, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection

Caption: General workflow for a single SPPS cycle.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide, Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-20 minutes at room temperature.

  • Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH:

  • In a separate vial, dissolve the Fmoc-Ser protected amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base (e.g., DIPEA, collidine; 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

For Ser(tBu)-protected peptides:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

For Ser(Trt)-protected peptides (Global Deprotection):

  • The same procedure as for tBu can be used for the final cleavage and deprotection. However, due to the higher acid lability of the Trt group, milder TFA cocktails and shorter reaction times are often sufficient. A typical cocktail is TFA/TIS/water (95:2.5:2.5).[8]

On-Resin Selective Deprotection of Ser(Trt)

A key advantage of the Trt group is its susceptibility to selective removal on the resin, leaving tBu and other more robust protecting groups intact. This allows for on-resin side-chain modification.

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM. The reaction time can vary from a few minutes to an hour and should be monitored.[9]

  • It is advisable to include a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) (2-5%) in the deprotection solution to quench the liberated trityl cations.[9]

  • Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% DIPEA in DMF, and then wash again with DMF to prepare for the subsequent on-resin reaction.

G cluster_2 Deprotection Strategies Peptide-Resin Fully Protected Peptide on Resin Selective_Deprotection Selective Deprotection of Ser(Trt) (e.g., 1% TFA in DCM) On-Resin_Modification On-Resin Side-Chain Modification Global_Deprotection Global Deprotection & Cleavage (e.g., 95% TFA) Free_Peptide Free Peptide in Solution

References

A Comparative Guide to the Performance of Z-D-Ser(TBu)-OH in Synthesizing Difficult Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, "difficult sequences" present a significant hurdle. These peptides, often rich in hydrophobic residues or prone to aggregation, can lead to low yields and purification challenges. This guide provides a comparative analysis of strategies for synthesizing such peptides, with a focus on the performance of Z-D-Ser(TBu)-OH in contrast to more contemporary methods.

The synthesis of the amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) fragment, serves as a quintessential example of a difficult sequence due to its profound tendency to aggregate.[1][2] This guide will use Aβ(1-42) as a model to compare different synthetic approaches, including the use of various protecting groups and backbone modification strategies.

Performance Comparison in Difficult Peptide Synthesis

While direct, recent quantitative data for the use of this compound in the solid-phase peptide synthesis (SPPS) of difficult sequences like Aβ(1-42) is limited in contemporary literature, a comparison can be drawn based on the principles of the Z- (benzyloxycarbonyl) and Fmoc- (fluorenylmethyloxycarbonyl) protection strategies. The vast majority of modern peptide synthesis, especially for long and complex peptides, relies on the milder conditions of the Fmoc/tBu strategy.[3][4]

The table below summarizes the performance of various approaches in the synthesis of the challenging Aβ(1-42) peptide, highlighting the yields and purities achieved with different methodologies.

Synthetic StrategyN-α ProtectionKey Reagent/ModificationCrude Peptide Yield (%)Crude Peptide Purity (%)Reference
Standard SPPSFmocStandard coupling7214[3]
Microwave-Assisted SPPSFmocMicrowave heating8767[3]
Modified Fmoc DeprotectionFmoc2% DBU in DMFSubstantially improved assemblyNot specified[2]
Co-solvent AdditionFmoc10% Anisole in DMF/DCMSubstantially improvedNot specified[1][5]
O-Acyl Isopeptide MethodFmoc/Boc'O-acyl isodipeptide unit'33.6 (of purified crude)>96[3]
Classical Approach (Qualitative) Z Solution-phase or older SPPS Generally lower for long peptides Variable, purification challenges [6]

Note: The data for this compound is presented qualitatively due to the prevalence of Fmoc chemistry in recent literature for synthesizing long, difficult peptides. The Z-group, being acid-labile (requiring harsher conditions for removal like HBr/acetic acid or catalytic hydrogenation), is less favored in modern SPPS compared to the base-labile Fmoc group.[4][6] However, the related Boc-chemistry, which also relies on acid-labile N-α protection, has shown some advantages in reducing aggregation for certain difficult sequences.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and adapt these techniques.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of Aβ(1-42)

This protocol is a generalized procedure based on common practices in Fmoc/tBu SPPS.[9]

  • Resin Swelling: Swell Wang resin (or a suitable equivalent) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the Aβ(1-42) sequence. For serine residues, Fmoc-Ser(tBu)-OH is used.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted Fmoc-SPPS of Aβ(1-42)

This protocol incorporates microwave heating to improve coupling and deprotection efficiency.[3]

  • Resin and Amino Acids: Utilize a microwave-compatible peptide synthesizer and appropriate resins and Fmoc-amino acids.

  • Fmoc Deprotection: Perform Fmoc removal with 20% piperidine in DMF containing 0.1 M Oxyma, with microwave irradiation at a set temperature (e.g., 75°C) for a short duration (e.g., 3 minutes).

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid with a coupling agent (e.g., HCTU) and DIPEA. Perform the coupling reaction under microwave irradiation at a set temperature (e.g., 90°C) for a short duration (e.g., 5 minutes).

  • Cleavage and Purification: Follow the same cleavage and purification procedures as in the standard protocol.

Protocol 3: Synthesis of Aβ(1-42) using DBU for Fmoc Deprotection

This protocol employs a stronger base for Fmoc removal to overcome aggregation-induced incomplete deprotection.[2]

  • Synthesis Setup: Follow the standard Fmoc-SPPS protocol for coupling reactions.

  • Modified Fmoc Deprotection: For the deprotection step, use a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Cleavage and Purification: Proceed with the standard cleavage and purification steps.

Visualizing Synthetic Strategies and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G General Workflow of Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Swelling Resin Swelling (e.g., DMF) Resin->Swelling Coupling_1 Couple First Fmoc-AA-OH Swelling->Coupling_1 Wash_1 Wash Coupling_1->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 Wash Deprotection->Wash_2 Coupling_n Couple Next Fmoc-AA-OH Wash_2->Coupling_n Repeat Repeat for all Amino Acids Coupling_n->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of Fmoc solid-phase peptide synthesis.

G Strategies to Overcome Peptide Aggregation in SPPS Aggregation Peptide Aggregation on Resin Strategies Mitigation Strategies Aggregation->Strategies Difficult_Sequences Difficult Sequences (e.g., Aβ(1-42)) Difficult_Sequences->Aggregation Modified_Deprotection Modified Deprotection (e.g., DBU) Strategies->Modified_Deprotection Microwave Microwave-Assisted Synthesis Strategies->Microwave Backbone_Protection Backbone Protection (Pseudoproline, Dmb) Strategies->Backbone_Protection Additives Chaotropic Agents & Co-solvents (Anisole) Strategies->Additives

Caption: Key strategies to mitigate peptide aggregation during SPPS.

G Logical Comparison: Z- vs. Fmoc-Protection in Difficult SPPS Z_Protection Z-Protection (e.g., this compound) Pros: - Robust protection - Potentially advantageous in Boc-like strategies for aggregation-prone sequences Cons: - Harsh deprotection (HBr/AcOH, H2/Pd) - Not orthogonal to standard tBu side-chain protection - Limited use in modern SPPS Fmoc_Protection Fmoc-Protection (e.g., Fmoc-D-Ser(TBu)-OH) Pros: - Mild, base-labile deprotection - Orthogonal to acid-labile side-chain protection - Amenable to automation - Widely used and optimized Cons: - Base-catalyzed side reactions - Piperidine can be problematic Z_Protection->Fmoc_Protection Modern SPPS favors Fmoc for its milder conditions and orthogonality

Caption: Logical comparison of Z- and Fmoc-protection strategies.

References

A Comparative Guide to Analytical Methods for Confirming Z-D-Ser(TBu)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the successful incorporation of each amino acid is critical to ensure the integrity and function of the final peptide. This guide provides a comparative overview of key analytical methods to verify the incorporation of the protected amino acid, Z-D-Ser(TBu)-OH. Detailed experimental protocols, data presentation, and workflow visualizations are included to aid in the selection of the most appropriate analytical strategy.

The incorporation of this compound is a common step in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy.[1] The benzyloxycarbonyl (Z) group protects the N-terminus, while the tert-butyl (tBu) group protects the hydroxyl side chain of the D-serine. Verifying the successful coupling of this building block is essential before proceeding with the synthesis of longer or more complex peptides.[2][3]

Experimental Workflow for Confirmation

The following diagram illustrates a typical experimental workflow for synthesizing a peptide containing this compound and subsequently confirming its incorporation using various analytical techniques.

G start Start SPPS coupling Couple this compound start->coupling elongation Continue Peptide Elongation coupling->elongation cleavage Cleave from Resin & Deprotect elongation->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification lcms LC-MS Analysis purification->lcms hplc Analytical HPLC purification->hplc nmr NMR Spectroscopy purification->nmr edman Edman Degradation purification->edman msms Tandem MS (MS/MS) lcms->msms G cluster_mass Mass-Based cluster_separation Separation-Based cluster_spectroscopy Spectroscopy-Based ms Mass Spectrometry (Measures Mass-to-Charge Ratio) msms Tandem MS (Measures Fragment Masses) ms->msms Provides Sequence Data hplc HPLC (Measures Retention Time) edman Edman Degradation (Sequential Identification) nmr NMR (Measures Nuclear Spin Transitions)

References

Navigating the Analysis of Z-D-Ser(TBu)-OH Peptides: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of protected amino acids is paramount to ensure the quality and integrity of the final peptide product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of Z-D-Ser(TBu)-OH, a key building block in peptide chemistry. We present a comparative analysis with its widely used alternative, Fmoc-D-Ser(TBu)-OH, supported by representative experimental data and detailed methodologies.

The selection of a protecting group strategy is a critical decision in peptide synthesis, influencing not only the synthesis itself but also the subsequent analytical procedures required for quality control. The benzyloxycarbonyl (Z) group, a classical urethane-type protecting group, and the fluorenylmethyloxycarbonyl (Fmoc) group, the cornerstone of modern solid-phase peptide synthesis (SPPS), present different analytical challenges and opportunities. This guide will delve into the practical aspects of analyzing serine derivatives protected with these two common moieties.

Performance Comparison: this compound vs. Fmoc-D-Ser(TBu)-OH

The choice between Z- and Fmoc-protected amino acids often depends on the overall synthetic strategy. The analytical performance of these compounds by HPLC and MS is influenced by their distinct chemical properties.

ParameterThis compoundFmoc-D-Ser(TBu)-OHAnalysis Considerations
HPLC Retention (Reversed-Phase) Typically shorter retention times due to lower hydrophobicity compared to the Fmoc group.Longer retention times due to the highly hydrophobic fluorenyl group.Gradient optimization is crucial for resolving impurities, especially for the more strongly retained Fmoc-derivative.
HPLC Chiral Separation Can be challenging on standard reversed-phase columns. Requires specialized chiral stationary phases (CSPs) for enantiomeric purity determination.Readily amenable to chiral separation on various CSPs, with numerous established methods.The choice of chiral column and mobile phase is critical for achieving baseline separation of enantiomers.
UV Detection (HPLC) Strong absorbance around 254 nm due to the benzene ring of the Z-group.Very strong absorbance at multiple wavelengths (e.g., 265, 301 nm) due to the fluorenyl group, offering high sensitivity.The high extinction coefficient of the Fmoc group allows for lower limits of detection.
Mass Spectrometry (ESI-MS) Readily ionizes to produce [M+H]⁺ and [M+Na]⁺ adducts. Fragmentation often involves cleavage of the benzylic C-O bond.Also ionizes efficiently. The Fmoc group can sometimes be labile in the ion source, leading to in-source fragmentation.Soft ionization techniques are preferred to minimize fragmentation of the protecting group and preserve the molecular ion.
Enantiomeric Purity (Typical) ≥ 98%≥ 99%The higher purity often associated with Fmoc-derivatives is a result of well-established purification protocols driven by its widespread use in SPPS.

Experimental Protocols

Detailed and robust analytical methods are essential for the reliable characterization of protected amino acids. Below are representative protocols for the HPLC and mass spectrometry analysis of this compound and its Fmoc-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the protected serine derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Lux Cellulose-2, 5 µm, 250 x 4.6 mm) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm).

Sample Preparation:

  • Dissolve 1 mg of the sample (this compound or Fmoc-D-Ser(TBu)-OH) in 1 mL of mobile phase or a compatible solvent (e.g., methanol/acetonitrile mixture).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterThis compoundFmoc-D-Ser(TBu)-OH
Mobile Phase Isocratic: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Gradient: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. 50-95% B over 20 min.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C30°C
Injection Volume 10 µL10 µL
Detection UV at 254 nmUV at 265 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the protected serine derivative.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Reversed-Phase Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation:

  • Prepare a 100 µg/mL solution of the sample in methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter.

LC-MS Conditions:

ParameterValue
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Mass Range m/z 100-1000

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Analysis prep1 Weighing & Dissolution prep2 Filtration (0.22-0.45 µm) prep1->prep2 hplc HPLC System prep2->hplc HPLC Injection ms Mass Spectrometer hplc->ms LC-MS Interface (ESI) chrom Chromatogram Generation hplc->chrom spec Mass Spectrum Acquisition ms->spec integ Peak Integration & Purity Calculation chrom->integ mw Molecular Weight Confirmation spec->mw

A streamlined workflow for the HPLC and LC-MS analysis of protected amino acids.

AnalyticalDecisionTree cluster_methods Recommended Techniques start Analytical Goal q1 Determine Enantiomeric Purity? start->q1 q2 Confirm Molecular Weight? q1->q2 No hplc Chiral HPLC q1->hplc Yes ms Mass Spectrometry q2->ms Yes lcms LC-MS q2->lcms Purity & MW

A decision tree for selecting the appropriate analytical method based on the research question.

A Comparative Guide to the Efficiency of Coupling Reagents with Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids is a critical determinant of overall yield and purity. Z-D-Ser(TBu)-OH, with its bulky tert-butyl protecting group on the serine side-chain, presents a significant synthetic challenge. The selection of an appropriate coupling reagent is paramount to overcoming this steric hindrance and achieving successful peptide bond formation while minimizing side reactions such as racemization. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed decision-making process.

Performance Comparison of Common Coupling Reagents

The efficiency of a coupling reagent is assessed based on several factors, including reaction time, coupling yield, and the extent of racemization. The following table summarizes the performance of several widely used coupling reagents for sterically hindered amino acids like this compound. The data presented are representative values collated from studies on similar peptide couplings.[1][2][3]

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATU NoneDIPEA, NMM, or CollidineHigh (>99.5%)[3][4]Low to moderate[2][5]Fast reaction times and high efficiency, especially for hindered couplings.[1][4][6] The choice of base can influence the extent of epimerization.[2]
HBTU HOBtDIPEA or NMMHigh (98-99.5%)[3]Moderate[2]A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[1][2]
COMU NoneDIPEAExcellent (>99.5%)[1][3]Reduced epimerization compared to HBTU/HATU.[7]A third-generation uronium salt with high reactivity and a better safety profile as it does not release potentially explosive benzotriazole byproducts.[1][8]
DIC/Oxyma OxymaNone/DIPEAHighVery Low[2]Often the preferred method for coupling racemization-prone amino acids.[2]
DIC/HOBt HOBtNone/DIPEAGood to High (95-98%)[3]Low to moderate[2]A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[1][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of different coupling reagents. Below are generalized experimental protocols for the coupling of a protected serine derivative in a solid-phase peptide synthesis (SPPS) context.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the fundamental steps for a single coupling cycle in SPPS.

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Capping->Deprotection Next Cycle cluster_0 Uronium/Aminium Salt Activation (e.g., HATU, HBTU) cluster_1 Carbodiimide Activation (e.g., DIC) AA1 This compound ActiveEster1 OAt/OBt Active Ester AA1->ActiveEster1 Activation Reagent1 HATU/HBTU + Base Reagent1->ActiveEster1 AA2 This compound ActiveEster2 OBt/Oxyma Active Ester AA2->ActiveEster2 Activation Reagent2 DIC + HOBt/Oxyma Reagent2->ActiveEster2 Start Start: Couple this compound Rac_Concern High Concern for Racemization? Start->Rac_Concern Speed_Cost Speed & Highest Yield Critical? Rac_Concern->Speed_Cost No DIC_Oxyma Use DIC/Oxyma Rac_Concern->DIC_Oxyma Yes Safety Safety/Green Chemistry a Priority? Speed_Cost->Safety No HATU Use HATU Speed_Cost->HATU Yes COMU Use COMU Safety->COMU Yes DIC_HOBt Use DIC/HOBt Safety->DIC_HOBt No

References

A Comparative Guide to Z-D-Ser(TBu)-OH and Other Amino Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical factor that dictates the efficiency, purity, and overall success of peptide synthesis. The hydroxyl group of serine presents a unique challenge, necessitating robust protection to prevent unwanted side reactions during peptide chain elongation. This guide provides an objective, data-supported comparison between Z-D-Ser(TBu)-OH and other commonly used serine derivatives, primarily those utilizing Fmoc and Boc protecting groups.

This compound is a derivative of D-serine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2][3] While the tBu group is widely used in modern peptide synthesis for side-chain protection, the Z-group for N-alpha protection has distinct characteristics compared to the more prevalent Fmoc and Boc groups, influencing its applications and performance.[4][5]

Comparison of Nα-Protecting Group Strategies

The choice of the Nα-protecting group is fundamental to the overall synthesis strategy, defining the conditions for deprotection and the orthogonality of the scheme. The three main groups used for serine derivatives are Z (Benzyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Boc (tert-butyloxycarbonyl).

FeatureZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acids (HBr/AcOH).[4]Mild base (e.g., 20-50% piperidine in DMF).[6]Moderate acid (e.g., Trifluoroacetic Acid - TFA).[6][7]
Chemical Stability Stable to mild acids and bases.Acid-stable. Base-labile.[8]Base-stable. Acid-labile.[7]
Orthogonality Orthogonal to Boc/tBu and Fmoc/tBu strategies.[4]Orthogonal to Boc/tBu and Z/Bzl strategies.[6]Orthogonal to Fmoc/tBu and Z/Bzl strategies.[4]
Primary Application Classical solution-phase peptide synthesis.[4][9]Solid-Phase Peptide Synthesis (SPPS).[6][10]Solid-Phase Peptide Synthesis (SPPS).[6][7]
Potential Issues Requires heavy metal catalyst for hydrogenolysis, which can be difficult to remove. Strong acid cleavage can cause side reactions.[4]Piperidine can lead to side reactions like aspartimide formation.[11]Repetitive treatment with TFA can lead to side reactions and degradation of acid-sensitive sequences.[6]

Performance Comparison: this compound vs. Alternatives

The performance of a protected amino acid in peptide synthesis is evaluated by its coupling efficiency, the prevention of side reactions, and the purity of the final peptide. The primary difference in performance between this compound, Fmoc-D-Ser(tBu)-OH, and Boc-D-Ser(tBu)-OH stems from the Nα-protecting group strategy.

DerivativeSynthesis StrategyAdvantagesDisadvantagesCommon Side Reactions
This compound Primarily Solution-PhaseRobust protection; useful for synthesizing protected peptide fragments.[4][9]Not ideal for standard Solid-Phase Peptide Synthesis (SPPS); cleavage can be harsh or require catalysts.[4]Incomplete cleavage; side reactions during strong acid treatment.
Fmoc-D-Ser(tBu)-OH Fmoc/tBu SPPSMilder deprotection conditions, preserving acid-sensitive residues; widely used in automated SPPS.[6][12]Potential for diketopiperazine formation at the dipeptide stage; aggregation in difficult sequences.[8][11]Aspartimide formation, racemization (especially with DIPEA as a base).[8][11]
Boc-D-Ser(tBu)-OH Boc/Bzl SPPSCan provide superior results for long or difficult sequences when used with in situ neutralization.[13]Requires strong, hazardous acids (like HF) for final cleavage, which necessitates specialized equipment.[6][13]t-butyl cation side reactions with sensitive residues (e.g., Trp, Met) during cleavage.[11]

Note: The tert-butyl (tBu) side-chain protection on the serine hydroxyl is stable under the conditions used for both Fmoc (base) and Boc (moderate acid) Nα-deprotection, and is typically removed during the final strong acid cleavage step (e.g., high concentration TFA or HF).[4][5]

Experimental Protocols

General Coupling Protocol (SPPS)

This protocol describes a standard coupling step using an activating agent like HBTU.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the protected amino acid (e.g., Fmoc-D-Ser(tBu)-OH; 3-5 equivalents), an activating agent (e.g., HBTU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF followed by Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protecting Group Cleavage Protocols

1. Z-Group Cleavage (Hydrogenolysis):

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst, solvent (e.g., Methanol, DMF).

  • Procedure: Dissolve the Z-protected peptide in the chosen solvent. Add the Pd/C catalyst (typically 10% by weight of the peptide). Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring. The reaction is typically monitored by TLC or HPLC and can take several hours to complete. Upon completion, the catalyst is removed by filtration through Celite.

2. Fmoc-Group Cleavage (Base Treatment):

  • Reagents: 20-50% piperidine in DMF.

  • Procedure: Treat the Fmoc-protected peptide-resin with the piperidine solution. Agitate for 15-20 minutes at room temperature. Drain the solution and wash the resin extensively with DMF to remove the cleaved Fmoc-adduct and excess piperidine.[14]

3. Boc-Group and Final Resin Cleavage (Acid Treatment):

  • Reagents: Trifluoroacetic Acid (TFA), scavengers (e.g., water, triisopropylsilane (TIS), dithiothreitol (DTT)). The choice of scavengers depends on the peptide sequence.[11][15]

  • Procedure: Treat the Boc-protected peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Agitate for 2-4 hours at room temperature. This single step removes the N-terminal Boc group (if present), side-chain protecting groups like tBu, and cleaves the peptide from the resin.[15] After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated) Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Activated Amino Acid) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid FinalCleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->FinalCleavage Final Amino Acid Start Start: Resin Swelling Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Strategies cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy cluster_z Z/Bzl Strategy (Solution Phase) Fmoc Nα-Fmoc Side_tBu Side-Chain-tBu Base Base (Piperidine) Base->Fmoc Cleaves Acid_Fmoc Strong Acid (TFA) Acid_Fmoc->Side_tBu Cleaves Boc Nα-Boc Side_Bzl Side-Chain-Bzl Acid_Boc Moderate Acid (TFA) Acid_Boc->Boc Cleaves Strong_Acid_Boc Strong Acid (HF) Strong_Acid_Boc->Side_Bzl Cleaves Z Nα-Z Side_Bzl_Z Side-Chain-Bzl H2 Hydrogenolysis (H₂/Pd) H2->Z Cleaves Strong_Acid_Z Strong Acid (HF, HBr) Strong_Acid_Z->Side_Bzl_Z Cleaves

Caption: Orthogonal protection and deprotection schemes in peptide synthesis.

Decision_Tree q1 What is the primary synthesis method? a1_solid Solid-Phase (SPPS) q1->a1_solid a1_solution Solution-Phase q1->a1_solution q2 Is the peptide sequence acid-sensitive? a1_solid->q2 rec1 Use this compound (for fragment synthesis) a1_solution->rec1 a2_yes Yes q2->a2_yes a2_no No / Long or Difficult Sequence q2->a2_no rec2 Use Fmoc-D-Ser(tBu)-OH a2_yes->rec2 rec3 Use Boc-D-Ser(tBu)-OH a2_no->rec3

Caption: Decision tree for selecting a serine derivative.

Conclusion and Recommendations

The selection of a D-serine derivative is fundamentally a choice of the overall peptide synthesis strategy.

  • This compound remains a relevant choice for specific applications in solution-phase synthesis , particularly for the preparation of protected peptide fragments that will be used in subsequent condensation steps.[4][9] Its robustness to both acidic and basic conditions (short of cleavage reagents) allows for orthogonal protection schemes. However, it is not the standard choice for routine solid-phase peptide synthesis due to less convenient deprotection methods.

  • Fmoc-D-Ser(tBu)-OH is the current industry standard for Solid-Phase Peptide Synthesis (SPPS) , especially for peptides containing acid-sensitive residues.[6] The mild, base-labile deprotection of the Fmoc group makes it highly compatible with automated synthesizers and a broad range of peptide sequences.[12]

  • Boc-D-Ser(tBu)-OH , part of the original Boc/Bzl SPPS strategy, is a powerful option for synthesizing long or notoriously difficult sequences .[13] The chemistry can be more robust in preventing aggregation. However, its reliance on harsh acids like HF for final cleavage requires specialized laboratory equipment and careful handling of the final product to minimize side reactions.[6][13]

For most modern research and drug development applications utilizing SPPS, Fmoc-D-Ser(tBu)-OH offers the best balance of efficiency, mild reaction conditions, and high purity. This compound should be considered a specialized reagent for solution-phase or fragment condensation strategies.

References

Safety Operating Guide

Personal protective equipment for handling Z-D-Ser(TBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-D-Ser(TBu)-OH in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a robust barrier against accidental skin contact. For tasks with a higher risk of splash or prolonged contact, consider thicker gloves or double-gloving.[1]
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes of solutions containing the compound.[2]
Body Protection Standard laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[2]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.For procedures that may generate significant dust, a NIOSH-approved N95 respirator is recommended. Always work in a certified chemical fume hood when handling larger quantities or if dust generation is likely.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to cleanup.

prep Preparation handling Handling & Weighing prep->handling Gather all necessary PPE and materials dissolution Dissolution (if applicable) handling->dissolution Weigh solid in a chemical fume hood reaction Reaction/Use handling->reaction Direct use of solid dissolution->reaction Add solvent and mix cleanup Cleanup & Decontamination reaction->cleanup Complete experiment disposal Waste Disposal cleanup->disposal Segregate and label all waste streams

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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